Technical Documentation Center

tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate

Core Science & Biosynthesis

Foundational

Engineering High-Fsp³ Scaffolds in Drug Discovery: A Technical Guide to tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate

Executive Summary The transition from flat, sp²-hybridized aromatic rings to complex, three-dimensional sp³-rich scaffolds represents a paradigm shift in modern medicinal chemistry. This whitepaper provides an in-depth t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to complex, three-dimensional sp³-rich scaffolds represents a paradigm shift in modern medicinal chemistry. This whitepaper provides an in-depth technical analysis of tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate (CAS: 2306275-87-4) [2], a highly versatile building block. By detailing its structural rationale, physicochemical properties, and orthogonal reactivity, this guide equips researchers with validated experimental workflows for incorporating this spirocyclic scaffold into drug discovery pipelines.

Chemical Identity & Structural Rationale

In the pursuit of clinical success, the pharmaceutical industry has increasingly recognized the value of "escaping from flatland" [1]. Increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates correlates strongly with improved aqueous solubility, reduced off-target promiscuity, and higher clinical approval rates [1].

The spiro[5.5]undecane system is a prime example of a high-Fsp³ scaffold. Specifically, tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate offers a conformationally restricted, three-dimensional architecture that can act as a bioisostere for bulky, lipophilic aromatic groups. The molecule features two distinct nitrogen atoms:

  • N1 (azaspiro position): Protected by a tert-butyloxycarbonyl (Boc) group.

  • C9 (primary amine): Unprotected and sterically accessible.

This orthogonal setup allows medicinal chemists to selectively functionalize the C9 position without interfering with the N1 position, enabling the rapid generation of diverse structure-activity relationship (SAR) libraries.

Physicochemical Properties

The following table summarizes the core chemical data for tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate [2].

PropertyValue
Chemical Name tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate
CAS Registry Number 2306275-87-4
Molecular Formula C₁₅H₂₈N₂O₂
Molecular Weight 268.40 g/mol
Physical Form Viscous oil
Purity (Standard) ≥ 97%
Storage Temperature Controlled room temperature / 2-8°C for long term

Mechanistic Logic: Orthogonal Reactivity

The synthetic utility of CAS 2306275-87-4 relies on the principle of orthogonal reactivity. The primary amine at C9 is highly nucleophilic and readily participates in acylation, reductive amination, or alkylation reactions. Conversely, the secondary amine at N1 is sterically hindered by the spirocyclic center and chemically masked by the Boc group, rendering it inert under basic or nucleophilic conditions.

Once the C9 position is functionalized, the Boc group can be quantitatively cleaved under acidic conditions (e.g., Trifluoroacetic acid). The causality of this cleavage relies on the protonation of the carbamate oxygen, followed by the elimination of isobutylene gas and carbon dioxide. This gas evolution irreversibly drives the reaction to completion, exposing the N1 secondary amine for subsequent diversification.

Experimental Protocol: Selective Amidation and Deprotection

To ensure a self-validating system, the following protocol details a standard HATU-mediated amide coupling at the C9 amine, followed by Boc deprotection. HATU is selected over traditional carbodiimides (like DCC or EDC) because the neighboring group effect of its pyridine nitrogen stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, drastically accelerating the reaction and minimizing epimerization of chiral acid partners [3].

Step 1: C9-Amide Coupling
  • Preparation: Dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture. Stir at room temperature for 10 minutes to form the active OAt-ester. Causality: DIPEA deprotonates the carboxylic acid, facilitating the nucleophilic attack on the highly electrophilic HATU complex.

  • Coupling: Add tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate (1.0 eq) to the activated ester solution. Stir at room temperature for 2-4 hours.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 269.2 [M+H]⁺) and the appearance of the target product mass confirm completion.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Step 2: N1-Boc Deprotection
  • Preparation: Dissolve the purified C9-amido intermediate in Dichloromethane (DCM) (0.1 M).

  • Cleavage: Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 (v/v) TFA:DCM ratio. Stir at 25°C for 1-2 hours. Causality: The high concentration of protons effectively cleaves the tert-butyl group, releasing gaseous byproducts (CO₂ and isobutylene) that prevent the reverse reaction.

  • Validation: Monitor via TLC (Ninhydrin stain) or LC-MS to confirm the loss of the Boc group (-100 Da).

  • Isolation: Concentrate the reaction mixture under a stream of nitrogen to remove excess TFA. Lyophilize the resulting TFA salt or pass it through a basic ion-exchange resin to obtain the free base for NMR validation and subsequent N1-functionalization.

Workflow Visualization

The following diagram illustrates the logical progression of the orthogonal functionalization workflow.

Workflow Start tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate (CAS: 2306275-87-4) Amidation Step 1: Amide Coupling (HATU, DIPEA, R-COOH) Start->Amidation Selective primary amine reaction Intermediate 9-Amido-1-Boc-azaspiro[5.5]undecane (Purified Intermediate) Amidation->Intermediate LC-MS Validation Deprotection Step 2: Boc Deprotection (TFA / DCM, 25°C) Intermediate->Deprotection Acidic cleavage of Boc Final 9-Amido-1-azaspiro[5.5]undecane (Ready for N1-Functionalization) Deprotection->Final Lyophilization & NMR Validation

Workflow for orthogonal functionalization of the spiro[5.5]undecane scaffold.

Conclusion

The integration of spirocyclic scaffolds like tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate (CAS: 2306275-87-4) into medicinal chemistry programs offers a robust strategy for enhancing molecular complexity and clinical viability. By leveraging its orthogonal reactivity, researchers can systematically explore novel 3D chemical space, ultimately driving the discovery of safer and more efficacious therapeutics.

References

  • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: HATU (Coupling Reagent Mechanism) Source: Wikipedia, The Free Encyclopedia URL: [Link]

Exploratory

The Strategic Integration of Spirocyclic Scaffolds in Modern Medicinal Chemistry: A Focus on tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate

Executive Summary The pharmaceutical industry is undergoing a structural paradigm shift, moving away from planar, sp2-hybridized aromatic molecules toward complex, three-dimensional architectures. This whitepaper provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry is undergoing a structural paradigm shift, moving away from planar, sp2-hybridized aromatic molecules toward complex, three-dimensional architectures. This whitepaper provides an in-depth technical analysis of spirocyclic building blocks—specifically tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate —and their transformative role in modern drug discovery. By detailing the physicochemical advantages, mechanistic rationale, and self-validating synthetic protocols, this guide serves as an authoritative resource for researchers optimizing lead compounds and designing advanced therapeutic modalities like PROTACs.

The "Escape from Flatland" Paradigm

Historically, high-throughput combinatorial chemistry drove drug discovery toward flat, achiral, and highly aromatic scaffolds due to their synthetic accessibility. However, this over-reliance on planar molecules directly contributed to high clinical attrition rates, primarily due to poor solubility and off-target toxicity.

In 2009, the seminal publication demonstrated that increasing a molecule's carbon bond saturation—measured by the fraction of sp3-hybridized carbons (Fsp3)—statistically correlates with higher rates of transition from discovery to clinical approval[1]. To navigate this 3D chemical space, , offering medicinal chemists the ability to restrict conformation, induce precise target fits, and fundamentally improve drug-like properties[2].

Structural Profile & Mechanistic Rationale

tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate is an advanced spirocyclic building block characterized by two six-membered rings fused at a single quaternary spiro carbon.

Orthogonal Reactivity

The scaffold is engineered for modular library synthesis. The nitrogen at the 1-position is protected by a tert-butyloxycarbonyl (Boc) group, rendering it electrophilically inert. Conversely, the 9-position features a highly nucleophilic primary amine. This orthogonality allows chemists to perform selective functionalization on one side of the molecule without requiring complex protection/deprotection gymnastics.

Vector Projection in PROTAC Design

Spirocycles provide spatially well-defined exit vectors that are impossible to achieve with flat aromatics[3]. The spiro[5.5] system projects its substituents at a rigid ~90-degree angle. In the rapidly expanding field of targeted protein degradation, this specific building block is actively utilized as a[4]. Unlike flexible polyethylene glycol (PEG) chains that can collapse in aqueous environments, the azaspiro[5.5]undecane core maintains an extended, rigid conformation. This prevents unproductive intramolecular folding and ensures optimal spatial distance between the E3 ligase ligand and the target protein binder.

Physicochemical & Pharmacokinetic Advantages

Integrating the azaspiro[5.5]undecane core into a lead compound fundamentally alters its pharmacokinetic (PK) profile. The table below summarizes the quantitative and mechanistic differences between traditional planar scaffolds and 3D spirocycles.

PropertyPlanar Aromatic Scaffolds (e.g., Biphenyl)Spirocyclic Scaffolds (e.g., Azaspiro[5.5]undecane)Causality / Mechanistic Rationale
Fraction sp3 (Fsp3) Low (<0.3)High (>0.7)Increased saturation reduces planarity, correlating with higher clinical success and lower toxicity.
Aqueous Solubility Poor (High crystal lattice energy)Excellent (Disrupted planarity lowers lattice energy)3D structures prevent dense π-π stacking in the solid state, vastly enhancing aqueous solvation.
Metabolic Stability Susceptible to rapid CYP450 oxidationHighly resistant to non-specific oxidative metabolismThe absence of electron-rich aromatic clouds reduces liability to cytochrome P450-mediated epoxidation.
Off-Target Promiscuity High (Intercalation, non-specific hydrophobic binding)Low (Defined 3D vector projection)A rigid 3D shape ensures a strict "lock-and-key" fit with the target, reducing promiscuous binding.

Experimental Methodology: Self-Validating Synthetic Protocol

As a Senior Application Scientist, I emphasize that robust chemistry requires understanding the causality behind reagent selection and implementing self-validating checkpoints. Below is the optimized, step-by-step workflow for the orthogonal functionalization of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate.

Step 1: Amide Coupling at the 9-Amino Position
  • Objective: Attach a target-binding pharmacophore (carboxylic acid) to the primary amine.

  • Reagents: Target Carboxylic Acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Causality: Why HATU? The spiro[5.5]undecane system imposes significant steric bulk. Standard coupling agents (like EDC/HOBt) often result in sluggish kinetics and potential epimerization of the acid. HATU generates a highly reactive 7-azabenzotriazole active ester, lowering the activation energy required for the sterically hindered nucleophilic attack.

  • Self-Validation: Monitor the reaction via LC-MS. The system is validated when the primary amine peak completely disappears, and a new peak corresponding to the exact [M+H]+ mass of the coupled product emerges.

Step 2: Boc Deprotection of the 1-Azaspiro Nitrogen
  • Objective: Liberate the secondary amine for late-stage diversification.

  • Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:4 ratio), 0 °C to Room Temperature.

  • Causality: The Boc group is specifically chosen for its acid lability. TFA protonates the carbamate oxygen, triggering a fragmentation mechanism that releases isobutylene gas and carbon dioxide. This reaction is entropically driven to completion.

  • Self-Validation: The physical evolution of gas (bubbling) serves as an immediate visual indicator of the reaction's initiation. Subsequent LC-MS analysis must show a precise, unambiguous mass shift of -100 Da (loss of the Boc group). This confirms successful cleavage without degrading the newly formed amide bond from Step 1.

Step 3: Late-Stage Diversification
  • Objective: Finalize the lead compound.

  • Methodology: The newly liberated secondary amine at the 1-position is now primed for reductive amination (with aldehydes/NaBH(OAc)3) or SNAr reactions (with electron-deficient heteroaromatics) to fine-tune the molecule's ADME properties.

Workflow Visualization

Workflow A tert-Butyl 9-amino-1-azaspiro [5.5]undecane-1-carboxylate B Amide Coupling HATU, DIPEA, DMF A->B Nucleophilic Attack C In-Process Control LC-MS (Target M+H) B->C D Boc Deprotection TFA, DCM C->D >95% Conversion E Cleavage Validation Mass Shift: -100 Da D->E CO2 Evolution F Late-Stage Functionalization SNAr / Reductive Amination E->F Free Amine Confirmed G Optimized 3D Lead Compound F->G Target Binding Assays

Synthetic workflow and self-validating LC-MS logic for azaspiro[5.5]undecane incorporation.

Conclusion

The transition from flatland to three-dimensional chemical space is not merely a trend, but a fundamental requirement for developing safer, more efficacious therapeutics. Building blocks like tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate provide medicinal chemists with the perfect synthesis of structural rigidity, optimal vector projection, and modular reactivity. By employing logically sound, self-validating synthetic protocols, drug development professionals can rapidly integrate these spirocyclic scaffolds to overcome the physicochemical limitations of traditional aromatic libraries.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry (NIH/PubMed). Available at:[Link]

Sources

Foundational

Elucidating the Crystal Structure and Stereochemistry of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate: A Methodological Whitepaper

An In-depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a unique three-dimen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced target binding and improved pharmacokinetic properties. The 1-azaspiro[5.5]undecane core, a key feature of various natural products, represents a privileged structure in drug design. This technical guide provides a comprehensive framework for the definitive structural and stereochemical elucidation of tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate, a valuable building block for the synthesis of novel therapeutics. While a published crystal structure for this specific compound is not currently available, this document outlines the requisite experimental and analytical workflows, from synthesis to single-crystal X-ray diffraction, drawing upon established principles and data from analogous molecular systems. We detail the causality behind experimental choices in synthesis, crystallization, and spectroscopic analysis to provide a self-validating protocol for researchers seeking to characterize this and similar spirocyclic amines.

The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

The design of novel therapeutic agents increasingly focuses on moving beyond flat, aromatic structures towards molecules with greater three-dimensionality. Spirocycles, which contain two rings connected by a single common atom, are exemplary in this regard. Their inherent structural rigidity reduces the entropic penalty upon binding to a biological target and allows for a more precise spatial arrangement of functional groups[1]. The 1-azaspiro[5.5]undecane skeleton is a prominent feature in a class of alkaloids known as histrionicotoxins, which are potent non-competitive blockers of nicotinic channels[2][3].

The subject of this guide, tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate (CAS 2306275-87-4), combines this valuable spirocyclic core with two key functionalities: a primary amine for further synthetic elaboration and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. The Boc group provides stability and improves handling, while its facile cleavage offers a straightforward route to derivatization[4][5]. A definitive understanding of this molecule's three-dimensional structure and stereochemistry is therefore critical for its rational application in structure-based drug design. This guide provides the methodological blueprint for achieving that understanding.

Synthesis and Purification Protocol

A robust and scalable synthesis is the foundational step for any structural study. While multiple routes to the azaspiro[5.5]undecane core exist[3][6][7], a common strategy involves the stereocontrolled construction of the two six-membered rings around a central quaternary carbon. The following protocol is a representative, multi-step approach.

Experimental Protocol: Synthesis
  • Step 1: Formation of a Precursor Ketone. Begin with a suitable cyclohexanone derivative. For instance, synthesis of a precursor like tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate can serve as a key intermediate[8][9].

  • Step 2: Reductive Amination. The ketone is subjected to reductive amination to introduce the C9 amino group.

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the precursor ketone (1.0 equiv.) in anhydrous methanol.

    • Add ammonium acetate (10 equiv.) and sodium cyanoborohydride (1.5 equiv.).

    • Causality: Sodium cyanoborohydride is a mild reducing agent that is selective for the iminium ion formed in situ, minimizing the reduction of the starting ketone. The large excess of an ammonia source drives the equilibrium towards imine formation.

    • Stir the reaction at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 3: Work-up and Purification.

    • Quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent.

    • Basify the solution with 2 M NaOH to pH ~10-11.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to afford the pure amine.

Crystallization: The Critical Path to a High-Resolution Structure

Obtaining a single crystal of sufficient quality is often the most challenging step in a crystallographic study[10]. The goal is to guide the molecules to pack in a highly ordered, repeating lattice. This is achieved by slowly decreasing the solubility of the compound in a given solvent system.

Experimental Protocol: Crystallization Screening
  • Material Purity: Ensure the starting material is of high purity (>98%), as impurities can inhibit nucleation and crystal growth.

  • Solvent Selection: Screen a diverse range of solvents. Given the compound's structure (polar amine, less polar Boc-protected heterocycle), good starting points include alcohols (isopropanol, ethanol), esters (ethyl acetate), and ethers (diethyl ether, THF), with non-solvents like hexanes or pentane used for anti-solvent techniques.

  • Methodology: Slow Evaporation.

    • Dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of a moderately volatile solvent (e.g., ethyl acetate) in a small vial.

    • Cover the vial with a cap containing a few pinholes.

    • Causality: The slow, unrestricted evaporation of the solvent gradually increases the concentration of the solute, leading to supersaturation and, ideally, the formation of well-ordered crystals rather than an amorphous precipitate.

    • Place the vial in a vibration-free location and observe over several days to weeks.

The logical workflow for obtaining and analyzing a crystal structure is depicted below.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-Ray Crystallography synthesis Chemical Synthesis purification Chromatographic Purification synthesis->purification screening Screening Conditions (Slow Evaporation, Vapor Diffusion) purification->screening growth Single Crystal Growth screening->growth data_collection Data Collection (Diffractometer) growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Structural Validation structure_solution->validation final_structure final_structure validation->final_structure Final Structure & Analysis

Caption: Workflow for Crystal Structure Determination.

Definitive Structural Analysis by X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, providing unambiguous data on bond lengths, bond angles, and stereochemistry[11][12].

Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a focused beam of X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). The diffraction pattern is recorded on a detector as the crystal is rotated[13].

  • Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods). This allows for the calculation of an initial electron density map[14].

  • Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data[11].

Predicted Stereochemistry and Conformational Analysis

Based on extensive studies of related 1-azaspiro[5.5]undecane and piperidine systems, a highly probable conformation can be predicted.

Caption: Key Stereochemical Features of the Target Molecule.

The piperidine and cyclohexane rings are expected to adopt chair conformations to minimize torsional and steric strain. The spirocyclic fusion introduces significant conformational rigidity. The bulky tert-butyl group of the Boc protecting moiety will strongly favor an equatorial position on the piperidine ring. The C9 amino group can exist in either an axial or equatorial orientation. While the equatorial position is typically lower in energy for monosubstituted cyclohexanes, the final observed conformation in the solid state will be determined by the overall crystal packing forces, particularly intermolecular hydrogen bonding involving the N-H donors of the amine and the C=O acceptor of the carbamate.

Tabulation of Crystallographic Data

A successful crystallographic analysis would yield a data table similar to the following hypothetical example, which is formatted according to established conventions[13].

Parameter Hypothetical Value
Empirical formulaC₁₅H₂₈N₂O₂
Formula weight268.40
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.5 Å, b = 12.1 Å, c = 13.2 Å, β = 95.0°
Volume1672.1 ų
Z (molecules per unit cell)4
Density (calculated)1.065 Mg/m³
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.110
Goodness-of-fit on F²1.05

Spectroscopic Corroboration

While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques are essential for confirming the molecular identity and providing insight into its structure in solution[15].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework. The chemical shifts and coupling constants of the protons on the two rings can provide evidence for the dominant chair conformation in solution[16].

  • Infrared (IR) Spectroscopy: This technique is used to verify the presence of key functional groups. Expected characteristic absorptions include N-H stretching for the amine (~3300-3400 cm⁻¹), C-H stretching for the alkyl and tert-butyl groups (~2850-2950 cm⁻¹), and a strong C=O stretch for the Boc-carbamate (~1680-1700 cm⁻¹)[7].

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, confirming the elemental composition of the synthesized compound[7]. For C₁₅H₂₈N₂O₂, the expected [M+H]⁺ ion would be approximately 269.2224.

Conclusion

The comprehensive characterization of tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate is a prerequisite for its effective use as a molecular building block in drug discovery. This guide has detailed the integrated workflow—spanning synthesis, purification, crystallization, and definitive analysis by single-crystal X-ray diffraction, supported by spectroscopic data—required to fully elucidate its three-dimensional structure. By following these established and self-validating protocols, researchers can unlock the full potential of this conformationally constrained, sp³-rich scaffold, enabling the rational design and synthesis of next-generation therapeutic agents with enhanced structural complexity and biological specificity.

References

  • Padwa, A., Heidelbaugh, T. M., & Ku, H. (2008). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(24), 9601–9609. [Link]

  • Krasavin, M., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6). [Link]

  • Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of Saudi Chemical Society, 19(5), 557-564. [Link]

  • Chemical Register. tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS No. 1823231-84-0) Suppliers. [Link]

  • Smith, C. R., et al. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 210-227. [Link]

  • Chavan, S. P., & Sharma, P. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. HETEROCYCLES, 65(12), 2901. [Link]

  • Carpino, L. A., & Crowley, P. J. (1964). t-BUTYL AZODIFORMATE. Organic Syntheses, 44, 18. [Link]

  • PubChem. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. [Link]

  • Fan, R., et al. (2022). X-ray single crystal structure of spiro-1,4-benzodiazepin-2-one 4 aaa. ResearchGate. [Link]

  • PubChemLite. Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate. [Link]

  • Padwa, A., Heidelbaugh, T. M., & Ku, H. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade. The Journal of Organic Chemistry, 73(24), 9601-9609. [Link]

  • Krasavin, M., et al. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Molecules, 28(1), 384. [Link]

  • Ortiz, M. J., et al. (2013). Unusual spectroscopic and photophysical properties of meso-tert-butylBODIPY in comparison to related alkylated BODIPY dyes. Photochemical & Photobiological Sciences, 12(9), 1630-1643. [Link]

  • Tokumaru, K., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)₂ -Catalyzed Cycloisomerization. Chemistry, an Asian journal, 16(14), 1882–1886. [Link]

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 15(25), 2595–2603. [Link]

  • Manivannan, V. (2016). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]

  • Chang, C. D., et al. (1980). Preparation and properties of Nalpha-9-fluorenylmethyloxycarbonylamino acids bearing tert.-butyl side chain protection. International journal of peptide and protein research, 15(1), 59–66. [Link]

  • The Protein Society. (2021). Understanding x-ray crystallography structures. YouTube. [Link]

  • Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1030. [Link]

  • NextSDS. tert-butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate. [Link]

  • American Pharmaceutical Review. (2022). Spectroscopy in Pharmaceutical Analysis. [Link]

Sources

Exploratory

Physicochemical Profiling of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate: Predicted Solubility and Lipophilicity

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary The drive toward higher clinical success rates in modern drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

The drive toward higher clinical success rates in modern drug discovery has led to a paradigm shift from flat, sp2-hybridized aromatic systems to complex, sp3-rich three-dimensional scaffolds. The spirocyclic core, particularly the 1-azaspiro[5.5]undecane framework, is a prime example of this "escape from flatland" strategy, offering enhanced structural rigidity and unique spatial geometries[1].

This whitepaper provides an in-depth technical analysis of tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate (CAS: 2306275-87-4)[2]. As a bifunctional intermediate, understanding its predicted partition coefficient (LogP) and aqueous solubility is critical for optimizing downstream synthetic extractions, purification workflows, and early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Structural Profiling & Physicochemical Data

The compound presents as a viscous oil at standard room temperature[2]. Its molecular architecture consists of a rigid spirocyclic core, a highly lipophilic tert-butyloxycarbonyl (Boc) protecting group at the secondary nitrogen (position 1), and a hydrophilic primary amine at position 9.

This structural dichotomy creates a highly pH-dependent physicochemical profile. The quantitative baseline data is summarized below:

ParameterValueAnalytical / Predictive Basis
IUPAC Name tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylateNomenclature Standard
CAS Registry Number 2306275-87-4Chemical Database[2]
Molecular Formula C15H28N2O2Stoichiometry[2]
Molecular Weight 268.40 g/mol Mass Spectrometry[2]
Predicted LogP 2.17Consensus In Silico Model[3]
Physical State (25°C) Viscous OilEmpirical Observation[2]
Topological Polar Surface Area ~55.5 Ų2D Molecular Topology
H-Bond Donors / Acceptors 1 / 4Structural Motif Analysis
Causality of Structural Features:
  • The Spirocyclic Core: The 1-azaspiro[5.5]undecane ring system disrupts crystal packing. Because the lattice energy is inherently low (evidenced by its state as an oil), the thermodynamic barrier to dissolution is lower than that of a planar, crystalline analog of similar molecular weight[1].

  • The Boc Group: The addition of the tert-butyl carbamate masks the secondary amine, removing a hydrogen-bond donor and adding significant steric bulk. This drives the lipophilicity upward, heavily skewing the molecule toward organic phase partitioning.

  • The Primary Amine: The basic -NH₂ group (estimated pKa ~ 9.5–10.5) is the primary driver of the molecule's aqueous solubility behavior.

Predictive Modeling: LogP and Aqueous Solubility

Lipophilicity (LogP vs. LogD)

In silico predictive models report a LogP of approximately 2.17 for this compound[3]. A LogP of 2.17 indicates moderate lipophilicity, placing it within the optimal "Rule of 5" space for membrane permeability.

However, because the molecule contains an ionizable primary amine, LogD (Distribution Coefficient) is a far more relevant metric than LogP:

  • At physiological pH (7.4): The amine is predominantly protonated (-NH₃⁺). This ionization drastically increases polarity, resulting in a LogD₇.₄ significantly lower than 2.17.

  • At basic pH (> 11.0): The amine exists as a neutral free base. The molecule exhibits its true LogP (2.17), behaving as a lipophilic oil with poor aqueous solubility.

Aqueous Solubility Predictions

Due to the LogP of 2.17 and the lack of a crystalline lattice, the intrinsic solubility (S₀) of the neutral free base is predicted to be poor (typically in the low µg/mL range). However, the apparent solubility will follow the Henderson-Hasselbalch relationship. In acidic to neutral aqueous buffers, the formation of the ammonium salt will increase solubility exponentially, easily reaching the mg/mL range.

Experimental Validation Protocols

To transition from in silico predictions to validated empirical data, rigorous self-validating experimental protocols must be employed. The following methodologies are designed to isolate the variables of lipophilicity and thermodynamic solubility.

Workflow N1 Target Scaffold: Boc-Protected Spirocycle N2 In Silico Prediction (LogP ≈ 2.17) N1->N2 N3 pH-Dependent Profiling (pKa ≈ 10.0) N1->N3 N4 LogP Determination (OECD 107 Shake-Flask) N2->N4 N5 Thermodynamic Solubility (Shake-Flask & HPLC-UV) N3->N5 N6 Organic Phase (Octanol) Quantification N4->N6 N7 Aqueous Phase (Buffer) Quantification N4->N7 N5->N7 N8 Data Integration & Extraction Optimization N6->N8 N7->N8

Fig 1. Integrated workflow for in silico prediction and empirical validation of LogP and solubility.

Protocol A: Shake-Flask Determination of LogP (OECD 107 Standard)

Rationale: To determine the true LogP, the aqueous phase must be buffered to a pH at least 1.5 units above the pKa of the primary amine to ensure >95% of the compound is in its neutral free-base form.

  • Phase Saturation: Vigorously stir n-octanol and an aqueous carbonate buffer (pH 11.5) together for 24 hours to achieve mutual saturation.

  • Solute Addition: Dissolve exactly 10.0 mg of tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate oil in 10 mL of the pre-saturated n-octanol.

  • Equilibration: Combine the octanol phase with 10 mL of the pre-saturated aqueous buffer in a sealed borosilicate glass centrifuge tube. Invert mechanically at a constant 25°C for 100 cycles.

  • Phase Resolution: Centrifuge the mixture at 3000 × g for 15 minutes to break any micro-emulsions.

  • Quantification: Extract aliquots from both the octanol and aqueous phases. Dilute appropriately and analyze via LC-MS/MS. Calculate LogP as log10​([C]oct​/[C]aq​) .

Protocol B: Thermodynamic Aqueous Solubility Profiling

Rationale: Kinetic solubility assays often overestimate true solubility due to transient supersaturation. Thermodynamic profiling ensures true equilibrium, which is critical for formulation and reaction solvent selection.

  • Saturation: Add an excess amount of the compound (e.g., 50 mg of the oil) to 5 mL of aqueous phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.

  • Incubation: Agitate the suspension isothermally at 25°C for 48 hours to ensure thermodynamic equilibrium is achieved.

  • Phase Separation: Filter the mixture through a 0.22 µm PTFE syringe filter. The PTFE membrane ensures that un-dissolved lipophilic oil droplets do not pass into the filtrate.

  • Analysis: Dilute the clear filtrate and quantify the dissolved concentration using a validated HPLC-UV method against a standard calibration curve.

Strategic Implications for Drug Development

Understanding the LogP (2.17) and pH-dependent solubility of this spirocyclic intermediate dictates its handling in the laboratory:

  • Aqueous Workup: During synthetic chemistry workflows, the compound can be easily extracted into organic solvents (like ethyl acetate or dichloromethane) by basifying the aqueous phase (pH > 10). Conversely, it can be purified from neutral organic impurities by extracting it into an acidic aqueous phase (pH < 3) as the water-soluble ammonium salt.

  • Formulation: If this scaffold is retained in a final Active Pharmaceutical Ingredient (API), its moderate lipophilicity and high sp3 character will likely contribute to favorable oral bioavailability, avoiding the poor solubility traps commonly associated with flat, highly conjugated systems.

References

  • Banwell, M. G., et al. "Assembly of the 1-Azaspiro[5.5]undecane Framework Associated with Perhydrohistrionicotoxin via Electrocyclic Ring-Opening." Australian Journal of Chemistry, 2006. URL: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. URL: [Link]

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, 1995. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Boc deprotection methods for tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate

Application Note: Advanced Boc Deprotection Strategies for tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate Introduction & Structural Context The compound (CAS: 2306275-87-4) is a highly valuable spirocyclic buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Boc Deprotection Strategies for tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate

Introduction & Structural Context

The compound (CAS: 2306275-87-4) is a highly valuable spirocyclic building block frequently utilized as a metabolically stable bioisostere for piperidines in drug discovery. Structurally, it is a diamine characterized by a sterically hindered N1-Boc protected secondary amine located at the spiro center, and a free primary amine at the C9 position.

While the removal of a tert-butoxycarbonyl (Boc) group is typically a routine synthetic transformation, the structural duality of this specific spirocycle introduces unique kinetic and isolation challenges. This application note details the causality behind these challenges and provides field-validated, self-monitoring protocols to ensure high-yielding deprotection.

Mechanistic Causality & Reaction Kinetics

Standard acid-catalyzed Boc deprotection relies on the initial protonation of the carbamate carbonyl oxygen, followed by the rate-limiting cleavage of the tert-butyl cation, which subsequently eliminates to form isobutylene and carbon dioxide[1].

For tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate, two distinct structural factors impede this mechanism:

  • Electrostatic Repulsion: Upon the introduction of acid, the free primary amine at C9 is instantaneously protonated. The resulting ammonium cation generates a localized electrostatic field that repels additional incoming protons. This disfavors the subsequent protonation of the N1-Boc carbonyl, significantly slowing the reaction kinetics.

  • Steric Shielding: The spiro[5.5]undecane core places significant steric bulk around the N1 position. This steric hindrance restricts solvent and proton access to the carbamate group.

Consequently, this substrate requires a larger excess of acid and slightly longer reaction times compared to unhindered, neutral Boc-amines to drive the equilibrium toward complete cleavage.

Mechanism SM Starting Material (Free 9-Amine, 1-Boc) Prot1 Rapid Protonation (9-Ammonium Cation) SM->Prot1 Acid (H+) Fast Prot2 Slow Protonation (Boc Carbonyl) Prot1->Prot2 Acid (H+) Electrostatic Hindrance Cleavage t-Butyl Cation Cleavage Prot2->Cleavage Rate Limiting Product Bis-Amine Salt + CO2 + Isobutylene Cleavage->Product Fast

Mechanistic pathway of Boc deprotection highlighting the electrostatic hindrance of the 9-amino group.

Reagent Selection: TFA vs. HCl in Dioxane

The two most ubiquitous reagents for Boc deprotection are Trifluoroacetic acid (TFA) in dichloromethane (DCM) and Hydrogen chloride (HCl) in 1,4-dioxane[1].

While TFA is highly effective, the deprotection of diamines using TFA yields bis-trifluoroacetate salts. These salts are notoriously hygroscopic and frequently isolate as intractable gums or sticky oils, complicating downstream purification and accurate mass determination.

Conversely, is a fast, efficient, and highly selective method[2]. For spirocyclic diamines, this method is vastly superior because the resulting bis-hydrochloride salt is highly polar and typically precipitates directly from the moderately polar dioxane solvent. This precipitation drives the reaction forward (Le Chatelier's principle) and allows for product isolation via simple vacuum filtration, bypassing tedious aqueous workups[1].

Quantitative Data Summary
ParameterMethod A: 4M HCl in DioxaneMethod B: TFA in DCM
Acid Equivalents 10 - 15 eq.20 - 50% v/v (Large excess)
Typical Reaction Time 2 - 4 hours2 - 4 hours
Intermediate State Heterogeneous (Precipitate forms)Homogeneous (Remains in solution)
Product Form Bis-hydrochloride salt (Solid)Bis-trifluoroacetate salt (Oil/Gum)
Isolation Method Direct vacuum filtrationConcentration & Trituration
Typical Yield 85 - 95%75 - 90% (post-trituration)
Purity (LC-MS) > 98%> 95%

Experimental Protocols

Protocol A: Deprotection using 4M HCl in 1,4-Dioxane (Preferred)

This protocol is designed as a self-validating system; the formation of a white precipitate serves as a visual indicator of reaction progress.

  • Preparation: Charge an oven-dried round-bottom flask with tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate (1.0 eq, e.g., 1.0 mmol) and a magnetic stir bar under a nitrogen atmosphere.

  • Solvation: Dissolve the starting material in a minimal amount of anhydrous methanol or DCM (approx. 1-2 mL) to ensure complete homogeneity before acid addition.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (10.0 - 15.0 eq, 2.5 - 3.75 mL) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2 to 4 hours. Observation: A white precipitate (the bis-hydrochloride salt) should begin to form within the first 30 minutes.

  • Validation: Monitor the reaction via LC-MS. (TLC is not recommended due to the high polarity of the diamine product).

  • Isolation: Once complete, add anhydrous diethyl ether (10 mL) to fully crash out the salt. Filter the suspension through a sintered glass funnel (medium porosity).

  • Washing & Drying: Wash the filter cake with cold anhydrous diethyl ether (2 × 5 mL) to remove residual dioxane and tert-butyl alcohol. Dry the solid in vacuo at 40 °C for 12 hours to afford 1-azaspiro[5.5]undecan-9-amine dihydrochloride as a free-flowing white powder.

Protocol B: Deprotection using TFA in DCM (Alternative)
  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

  • Acid Addition: Cool to 0 °C and add Trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 20-30% v/v TFA in DCM.

  • Reaction: Stir at room temperature for 2 to 4 hours, monitoring by LC-MS.

  • Isolation: Concentrate the reaction mixture in vacuo using a rotary evaporator. Co-evaporate the resulting residue with toluene (3 × 10 mL) to azeotropically remove residual TFA.

  • Trituration: Triturate the resulting thick oil with diethyl ether to induce crystallization. If it remains an oil, it must be used directly in the next step or subjected to basic aqueous workup (using 1M NaOH and extraction with 10% MeOH/DCM) to isolate the free base.

Workflow Start tert-Butyl 9-amino-1-azaspiro[5.5]undecane -1-carboxylate Split Select Acid System Start->Split HCl 4M HCl in 1,4-Dioxane (Stir 2-4h, RT) Split->HCl Preferred TFA 20-50% TFA in DCM (Stir 2-4h, RT) Split->TFA Alternative Precip Product Precipitates as Bis-HCl Salt HCl->Precip Conc Concentrate in vacuo (Bis-TFA Salt Oil) TFA->Conc Filter Vacuum Filtration & Ether Wash Precip->Filter Trit Trituration with Ether or Basic Workup Conc->Trit End Pure 1-azaspiro[5.5]undecan -9-amine Salt Filter->End Trit->End

Experimental workflow comparing HCl in dioxane versus TFA in DCM for isolation of the diamine.

Troubleshooting & Optimization

  • Incomplete Conversion: If LC-MS indicates the presence of mono-Boc protected intermediate after 4 hours, the electrostatic hindrance is dominating. Do not heat the reaction above 35 °C, as this can lead to degradation. Instead, add an additional 5 equivalents of acid and stir for an extended period (up to 12 hours).

  • Hygroscopicity: Diamine salts can be highly hygroscopic. If the isolated bis-hydrochloride salt begins to deliquesce upon exposure to air, immediately transfer it to a vacuum desiccator containing P2O5, and handle the final compound strictly under an inert atmosphere (glovebox or nitrogen tent).

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)". Journal of Peptide Research, 58(4), 338-341. URL:[Link]

Sources

Application

Application Note: Optimized Amide Bond Formation Strategies Using tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate

Strategic Rationale in Modern Drug Discovery The transition from planar, aromatic scaffolds to three-dimensional, saturated frameworks is a defining trend in contemporary medicinal chemistry. Increasing the fraction of s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Modern Drug Discovery

The transition from planar, aromatic scaffolds to three-dimensional, saturated frameworks is a defining trend in contemporary medicinal chemistry. Increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) within a drug candidate reliably correlates with enhanced physicochemical properties, including superior aqueous solubility, increased basicity, and improved metabolic stability[1][2].

tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate is a highly valuable building block in this paradigm. It features a bulky azaspiro[5.5]undecane core that acts as a conformationally restricted, 3D bioisostere for traditional saturated heterocycles like piperidines or morpholines[1]. The orthogonal protection strategy—where the secondary 1-aza position is shielded by a Boc group—leaves the primary 9-amino group available for regioselective amide coupling. However, the inherent steric bulk of the [5.5] spirocyclic system requires carefully optimized thermodynamic and kinetic conditions to ensure high-yielding amide bond formation without compromising the stereointegrity of the reacting carboxylic acid.

Mechanistic Insights: Reagent Selection & Causality

The success of coupling a carboxylic acid to the 9-amino group of this spirocycle depends entirely on the activation strategy. We have validated two distinct pathways based on the nature of the carboxylic acid:

  • The HATU/DIPEA Axis (High Efficiency): For sterically hindered but stereochemically stable aliphatic or aromatic acids, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier choice. HATU rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester[3]. The presence of the nitrogen atom in the HOAt ring provides an neighboring-group effect that accelerates the nucleophilic attack of the spirocyclic amine, overcoming the steric hindrance of the [5.5] system.

  • The T3P/Pyridine Axis (Stereoconservative): If the carboxylic acid possesses a chiral α -center, strong bases like DIPEA can trigger deprotonation or oxazolone formation, leading to rapid epimerization (racemization). In these cases, Propylphosphonic anhydride (T3P) paired with the weaker base pyridine is mandatory. T3P activates the acid via a mixed anhydride intermediate without promoting oxazolone formation, while pyridine provides sufficient basicity to drive the reaction without abstracting the sensitive α -proton[4]. Furthermore, T3P generates completely water-soluble byproducts, streamlining purification[4][5].

Workflow & Decision Matrix

Workflow Step1 Target: Amide Bond Formation tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate Decision Is the Carboxylic Acid prone to epimerization? Step1->Decision PathYes Yes (e.g., chiral α-center) Decision->PathYes PathNo No (Standard aliphatic/aromatic) Decision->PathNo ProtocolT3P Protocol B: T3P / Pyridine (Preserves Stereointegrity) PathYes->ProtocolT3P ProtocolHATU Protocol A: HATU / DIPEA (Maximizes Conversion Speed) PathNo->ProtocolHATU Validation LC-MS Validation & Aqueous Workup ProtocolT3P->Validation ProtocolHATU->Validation

Decision matrix for selecting amide coupling conditions with spirocyclic amines.

Quantitative Comparison of Coupling Reagents

Coupling SystemBaseSolventTypical TimeEpimerization RiskSteric ToleranceByproduct Removal
HATU DIPEADMF1–4 hHighExcellentRequires aqueous LiCl wash
T3P (50% in EtOAc)PyridineEtOAc / DCM12–24 hVery LowGoodHighly water-soluble (Easy)
EDC / HOBt NMMDCM12–24 hModerateModerateWater-soluble

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU/DIPEA)

Targeted for non-epimerizable, sterically demanding carboxylic acids.

Causality Note: Pre-activation of the acid is critical. If HATU and the spirocyclic amine are mixed before the acid is activated, HATU will react directly with the primary amine to form a stable, dead-end guanidinium byproduct, severely depressing the yield[3].

  • Pre-Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv, typically 0.5 mmol) and HATU (1.2 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise. Stir the mixture at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: A color change (typically to pale yellow) indicates the formation of the HOAt-active ester.

  • Amine Introduction: Add tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate (1.1 equiv) as a solution in 1 mL of anhydrous DMF.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours.

    • Self-Validation Checkpoint 2: Analyze a 5 µL aliquot via LC-MS. The reaction is complete when the limiting reagent is consumed and the [M+H]+ of the desired amide is the base peak.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (15 mL). Wash the organic layer sequentially with:

    • 5% aqueous LiCl solution (3 × 10 mL) — Causality: LiCl effectively partitions DMF into the aqueous phase, preventing emulsion formation.

    • Saturated aqueous NaHCO₃ (10 mL) — Removes residual acid and HOAt.

    • 1 M HCl (10 mL) — Removes excess DIPEA and unreacted spirocyclic amine.

    • Brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Stereoconservative Coupling (T3P/Pyridine)

Targeted for chiral carboxylic acids prone to racemization.

Causality Note: T3P functions via the formation of a mixed anhydride. By utilizing Pyridine (a weaker base than DIPEA), the local pH is kept low enough to prevent the abstraction of the α -proton, thereby locking the stereocenter in its original configuration[4].

  • Substrate Mixing: In an oven-dried flask, dissolve the chiral carboxylic acid (1.0 equiv, 0.5 mmol) and tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate (1.1 equiv) in anhydrous EtOAc or DCM (0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv) to the stirring solution.

  • Controlled Activation: Cool the reaction mixture to 0 °C using an ice bath. Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise over 5 minutes.

    • Causality: The formation of the mixed anhydride is exothermic. Dropwise addition at 0 °C prevents thermal spikes that could induce transient oxazolone formation.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–24 hours.

  • Workup: Quench the reaction by adding water (10 mL). Stir vigorously for 10 minutes.

    • Causality: T3P byproducts are highly polar, water-soluble phosphate salts[4][5]. Simple aqueous washing completely removes them without the need for complex chromatography.

  • Isolation: Separate the organic layer, wash with saturated aqueous NaHCO₃ (10 mL), 1 M HCl (10 mL), and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.

Analytical Validation & Troubleshooting

  • Mass Spectrometry (LC-MS): The Boc-protected spirocyclic product will typically show a strong [M+H]+ signal. If ionization is poor, look for the [M+Na]+ adduct or the characteristic in-source fragmentation of the Boc group ( [M+H−56]+ for loss of isobutylene, or [M+H−100]+ for loss of Boc).

  • NMR Spectroscopy (¹H NMR): The success of the coupling is easily verified by the appearance of the amide N-H proton (typically a broad doublet or triplet between 6.0–8.0 ppm in CDCl₃) and the diagnostic singlet of the Boc group (9H) at ~1.45 ppm. The spirocyclic core will present as a complex aliphatic multiplet between 1.2–2.0 ppm.

  • Troubleshooting Incomplete Conversion: If the spiro amine remains unreacted in Protocol A, verify the anhydrous nature of the DMF. Moisture rapidly hydrolyzes the HOAt-active ester back to the starting carboxylic acid.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMJmb6GuWVKoVe827jzttfQ1aMkSNs4L_NhTYl2mIPtL8JYLI7jJbvtvt_vpjeh5U68AWXxGy2UnudFyD_dCKds8_e_ryjQ7AcPso-UYHmeRrfsdToEzbTXduGikDzpRbC58vtL5QMuEAX3uRel_H0SFiyZ6gjbzOEKdjMiQ==]
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry Source: BLDpharm URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu5uTPrFNeTjEv2B9sERizweLQMCXGdGIR-Hkg4AXRx-4PjnDU5jqJWg0jiKK5wUMQa3uHJjm4ZvXPTmbEciJopfFuPWNFXSh2Ml65eD3mmhBHcDKtj1-_ba0vTri7iKfAYBgLz4g-YlO6ircAvHElv-vhOoAU2ogJItj1hFQ=]
  • HATU: a third-generation coupling reagent Source: ChemicalBook URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCQfdj8Cs2gDnseS6Jknb-K1WgbVKwElj78rS7GtMFI39OKNf9tWB3nS9nqKtT3sea00vcLVee3T0f0Jf-02VlCV0oXkuSLAnZ1t0FqJkIw6hZHFydVkkCI5uB37gUVEbQCUxd5SLYbvViEwbQoJtU2x9ZXIld-VIeQsxyfRfMcDtHWF8KICEpQyvHDA==]
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green Source: PMC (National Institutes of Health) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaWE9C7Icj-9gHlv4b-Zr1VGay5HkGhhZGXnYUG3gTnkRJuztz7iU6uyFO5PXsHlDyZeOKDQh68nRdqXZV0CxdYWhbn6mpVk_EF0_g-ZzJNALqU-V3gkRmcCgR2UIM-56KKz3L3Mji2uiox_QL]
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Chemistry Portal URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5wVDnt2X9rfFkD3-SVmgUzLr3jsI5IsKZhSIDLDXlr5nnVxjwUa7m04TPCs2c_E5PiLla0HO0ZnHMhpXbPDlDRb9Pq5pcqqk-qb-C0RiXvUcBbrBCiaN25tx5qUiQn-BwBo6UdWToThbaK6A4unSdXkhCNA==]

Sources

Method

Application Notes and Protocols for the Incorporation of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate into PROTAC Linkers

Introduction: The Critical Role of the Linker in PROTAC Design and the Emergence of Spirocyclic Scaffolds Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of the Linker in PROTAC Design and the Emergence of Spirocyclic Scaffolds

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While the choice of ligands dictates the target specificity, the linker is a critical determinant of a PROTAC's overall success. It is not merely a passive spacer but an active contributor to the molecule's biological activity, influencing everything from ternary complex formation to pharmacokinetic properties.[2][3]

The design of a PROTAC linker involves a multi-parameter optimization process, considering its length, rigidity, and chemical composition to ensure a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] Linkers are broadly classified into two main categories: flexible and rigid. While flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, are synthetically tractable and offer conformational adaptability, they can contribute to poor physicochemical properties.[1][2]

In recent years, there has been a significant shift towards the incorporation of rigid and semi-rigid linkers to address the limitations of flexible chains. Rigid linkers, which often include cyclic structures like piperidines and piperazines, can improve selectivity, metabolic stability, and cell permeability.[4][5] Among these, spirocyclic scaffolds have emerged as particularly attractive building blocks in medicinal chemistry due to their inherent three-dimensionality.[6][7][8] The introduction of a spirocycle into a PROTAC linker can pre-organize the molecule into a bioactive conformation, enhancing ternary complex formation and improving overall efficacy.[9]

This application note provides a detailed guide for researchers on the incorporation of a specific spirocyclic building block, tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate, into PROTAC linkers. We present a comprehensive, step-by-step protocol for the synthesis of a PROTAC incorporating this scaffold, followed by detailed methodologies for its biophysical and cellular characterization.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

The fundamental principle behind PROTAC technology is the hijacking of the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). A PROTAC molecule acts as a bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to repeat the cycle, enabling it to act catalytically at sub-stoichiometric concentrations.[1]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Synthetic Strategy: A Modular Approach to Spirocyclic PROTACs

The synthesis of a PROTAC is a modular process that typically involves the sequential coupling of the POI ligand and the E3 ligase ligand to a bifunctional linker. In this protocol, we outline a general strategy for incorporating tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate into a PROTAC linker through standard amide bond formation, followed by deprotection and subsequent coupling to the second ligand.

This protocol is presented as a representative example. The specific choice of POI ligand, E3 ligase ligand, and the other components of the linker will depend on the specific biological target and desired properties of the final PROTAC.

Synthetic_Workflow cluster_0 Part 1: Linker-Spirocycle Conjugation cluster_1 Part 2: Deprotection cluster_2 Part 3: Final PROTAC Assembly Spirocycle tert-Butyl 9-amino-1- azaspiro[5.5]undecane- 1-carboxylate Amide_Coupling Amide Bond Formation Spirocycle->Amide_Coupling Linker_Acid Linker with Carboxylic Acid Linker_Acid->Amide_Coupling Intermediate_1 Boc-Protected Spirocycle-Linker Amide_Coupling->Intermediate_1 Deprotection Boc Deprotection Intermediate_1->Deprotection Intermediate_2 Amine-Terminated Spirocycle-Linker Deprotection->Intermediate_2 Final_Coupling Amide Bond Formation Intermediate_2->Final_Coupling POI_Ligand POI Ligand with Carboxylic Acid POI_Ligand->Final_Coupling Final_PROTAC Final PROTAC Final_Coupling->Final_PROTAC

Figure 2: General synthetic workflow for incorporating the spirocyclic amine into a PROTAC.

Protocol 1: Synthesis of a Spirocyclic Linker Intermediate

This protocol describes the coupling of tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate to a linker containing a carboxylic acid. For this example, we will use a simple alkyl chain with a terminal carboxylic acid.

Materials:

ReagentSupplierCatalog Number
tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylateSigma-Aldrich2306275-87-4
6-(Boc-amino)hexanoic acidCombi-BlocksQC-3105
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Oakwood Chemical042295
N,N-Diisopropylethylamine (DIPEA)Acros Organics115220010
Dichloromethane (DCM), anhydrousFisher ChemicalD141-4
N,N-Dimethylformamide (DMF), anhydrousAlfa Aesar43819
Trifluoroacetic acid (TFA)TCI AmericaT0436

Procedure:

  • Amide Coupling:

    • To a solution of 6-(Boc-amino)hexanoic acid (1.2 mmol) in anhydrous DMF (10 mL) at 0 °C, add HATU (1.5 mmol) and DIPEA (3.0 mmol).

    • Stir the mixture for 15 minutes at 0 °C to activate the carboxylic acid.

    • Add a solution of tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford the Boc-protected spirocycle-linker intermediate.

  • Boc Deprotection:

    • Dissolve the purified intermediate (1.0 mmol) in a solution of 20% TFA in DCM (10 mL).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate the residue with DCM (3 x 10 mL) to remove excess TFA.

    • The resulting amine-terminated spirocycle-linker (as a TFA salt) can be used in the next step without further purification.

Protocol 2: Final PROTAC Assembly

This protocol describes the coupling of the deprotected spirocycle-linker intermediate to a POI ligand containing a carboxylic acid. As a representative example, a generic carboxylic acid-functionalized POI ligand is used.

Procedure:

  • Amide Coupling:

    • To a solution of the POI ligand-carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL) at 0 °C, add HATU (1.2 mmol) and DIPEA (3.0 mmol).

    • Stir the mixture for 15 minutes at 0 °C.

    • Add a solution of the amine-terminated spirocycle-linker TFA salt (1.1 mmol) in anhydrous DMF (5 mL) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC by preparative reverse-phase HPLC to obtain the desired product.

Characterization:

The structure and purity of the final PROTAC should be confirmed by high-resolution mass spectrometry (HRMS) and ¹H and ¹³C NMR spectroscopy.

Biophysical and Cellular Characterization of Spirocyclic PROTACs

Once synthesized and purified, the novel PROTAC must be rigorously characterized to assess its biological activity. This involves a series of biophysical and cell-based assays to confirm target engagement, ternary complex formation, and ultimately, target protein degradation.

Protocol 3: Assessment of Ternary Complex Formation using Time-Resolved Fluorescence Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that can be used to monitor the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous format.[10][11]

Materials:

Reagent/ComponentRecommended Source
His-tagged E3 Ligase (e.g., VHL or CRBN)In-house expression or commercial
GST-tagged POIIn-house expression or commercial
Terbium (Tb)-conjugated anti-His antibodyInvitrogen
Fluorescein-conjugated anti-GST antibodyInvitrogen
Assay Buffer (e.g., PBS with 0.1% BSA)-
384-well low-volume microplatesCorning
Plate reader capable of TR-FRET measurements-

Procedure:

  • Prepare serial dilutions of the spirocyclic PROTAC in the assay buffer.

  • In a 384-well plate, add the His-tagged E3 ligase, GST-tagged POI, and the PROTAC dilutions.

  • Incubate for 60 minutes at room temperature.

  • Add the Tb-conjugated anti-His antibody and fluorescein-conjugated anti-GST antibody.

  • Incubate for another 60 minutes at room temperature, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 520 nm and 495 nm).

  • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) and plot against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs (TC₅₀).

Protocol 4: Evaluation of Target Protein Degradation by Western Blotting

Western blotting is a standard and widely used technique to quantify the degradation of the target protein in cells treated with the PROTAC.[12][13]

Materials:

Reagent/ComponentRecommended Source
Cell line expressing the POIATCC or other cell bank
Cell culture medium and supplementsGibco
Spirocyclic PROTACSynthesized
DMSO (vehicle control)Sigma-Aldrich
RIPA lysis buffer with protease and phosphatase inhibitorsCell Signaling Technology
BCA Protein Assay KitThermo Fisher Scientific
Primary antibody against the POI-
Primary antibody against a loading control (e.g., GAPDH, β-actin)-
HRP-conjugated secondary antibody-
ECL Western Blotting SubstrateBio-Rad
PVDF membraneMillipore

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the spirocyclic PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Quantify the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).

Conclusion and Future Perspectives

The incorporation of rigid, three-dimensional scaffolds like tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate into PROTAC linkers represents a promising strategy for developing next-generation protein degraders with improved physicochemical and pharmacological properties. The protocols outlined in this application note provide a comprehensive framework for the synthesis and evaluation of such spirocyclic PROTACs. By carefully optimizing the linker design and rigorously characterizing the resulting molecules, researchers can unlock the full therapeutic potential of this exciting modality. Future efforts will likely focus on exploring a wider range of spirocyclic and other rigid building blocks to fine-tune PROTAC properties for specific therapeutic applications.

References

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
  • Kostic, M., & Jones, L. H. (2020). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 64(4), 627–636.
  • Zhang, X., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.
  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150–183.
  • Enamine Germany. (n.d.). Linkers. Retrieved from [Link]

  • Tanhuanpää, K., & Västilä, P. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(3), 223-226.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433.
  • RSC Publishing. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • George, N., et al. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 11(52), 32938–32943.
  • Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1835–1842.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031.

Sources

Application

Application Note: Scale-Up Synthesis of Azaspirocyclic Scaffolds — tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate

Executive Summary The transition from planar, aromatic structures to highly three-dimensional, sp³-rich architectures is a defining trend in modern medicinal chemistry. Azaspirocyclic scaffolds are privileged structures...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, aromatic structures to highly three-dimensional, sp³-rich architectures is a defining trend in modern medicinal chemistry. Azaspirocyclic scaffolds are privileged structures that consistently improve the physicochemical properties, metabolic stability, and pharmacokinetic (PK) profiles of drug candidates. This application note details a robust, scalable, and self-validating protocol for the multi-gram synthesis of tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate (CAS: 2306275-87-4). By leveraging a highly regiocontrolled Ring-Closing Metathesis (RCM) strategy, this route bypasses the limitations of traditional double-alkylation methods, ensuring high yields and operational safety on a preparative scale.

Scientific Rationale & Scaffold Significance

The incorporation of spirocyclic elements into drug candidates directly correlates with an increased fraction of saturated carbons (Fsp³), which allows chemists to escape "flatland" chemistry and explore novel spatial vectors for target protein interactions[1].

The 1-azaspiro[5.5]undecane framework is historically significant as the core structural motif of the histrionicotoxin alkaloids, a family of potent non-competitive blockers of nicotinic acetylcholine receptors isolated from poison dart frogs[2]. In contemporary fragment-based drug discovery (FBDD), this scaffold is utilized to replace metabolically susceptible piperidine or flat phenyl rings. The target compound features two orthogonally protected nitrogen handles (an N1 Boc-protected amine and a C9 primary amine), making it an ideal divergent building block for library generation.

Retrosynthetic Strategy & Pathway Design

To achieve a scalable synthesis, we designed a route that avoids hazardous reagents (e.g., toxic cyanoborohydrides on scale) and minimizes chromatographic bottlenecks.

The core piperidine ring is constructed via Ring-Closing Metathesis (RCM) [3]. The sequence begins with the condensation of 1,4-cyclohexanedione monoethylene acetal with allylamine. The resulting ketimine is subjected to a Barbier-type Grignard addition using allylmagnesium chloride. Crucially, the addition of anhydrous cerium(III) chloride (CeCl₃) suppresses the competitive enolization of the ketimine, driving the 1,2-addition to completion. Following Boc protection, the resulting N-Boc-diallyl intermediate undergoes RCM with Grubbs II catalyst to form the spirocyclic alkene. Subsequent hydrogenation, acetal hydrolysis, and a scalable catalytic reductive amination yield the final product.

SynthesisWorkflow SM 1,4-Cyclohexanedione monoethylene acetal Imine 1. Imine Formation (+ Allylamine) SM->Imine Grignard 2. Grignard Addition (+ AllylMgCl / CeCl3) Imine->Grignard Boc 3. Boc Protection (+ Boc2O, DMAP) Grignard->Boc Diene N-Boc Diene Intermediate Boc->Diene RCM 4. Ring-Closing Metathesis (Grubbs II, -C2H4) Diene->RCM Catalyst SpiroAlkene Azaspiro[5.5]undec-3-ene Acetal Intermediate RCM->SpiroAlkene HydroDeprot 5. Hydrogenation & Hydrolysis (H2, Pd/C, then HCl) SpiroAlkene->HydroDeprot Ketone 9-Oxo-azaspiro[5.5]undecane Core HydroDeprot->Ketone RedAm 6. Reductive Amination (NH3, H2, Raney Ni) Ketone->RedAm Target tert-Butyl 9-amino-1-azaspiro [5.5]undecane-1-carboxylate RedAm->Target

Workflow for the scale-up synthesis of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate.

Quantitative Data & Yield Optimization

Process optimization focused on the two most critical transformations: the RCM step (Table 1) and the final reductive amination (Table 2).

Table 1: Optimization of the Ring-Closing Metathesis (RCM) Step

Entry Catalyst (Loading) Solvent Temp (°C) Concentration Yield (%) Observation / Causality
1 Grubbs I (5 mol%) DCM 40 0.1 M 45% Poor initiation; steric hindrance at the quaternary spiro-center limits turnover.
2 Grubbs II (5 mol%) DCM 40 0.1 M 78% Improved conversion, but competitive intermolecular cross-metathesis observed.

| 3 | Grubbs II (2 mol%) | Toluene | 80 | 0.05 M | 92% | Optimal. High dilution prevents oligomerization; elevated temp ensures rapid catalytic turnover. |

Table 2: Optimization of the Reductive Amination Step

Entry Reagents Solvent Temp (°C) Yield (%) Process Suitability
1 NH₄OAc, NaBH₃CN MeOH 25 81% Unsuitable for >100g scale due to toxic HCN gas generation during workup.
2 NH₃(g), H₂ (1 atm), Pd/C MeOH 25 65% Incomplete conversion; secondary amine dimer formation observed.

| 3 | NH₃(g), H₂ (5 atm), Raney Ni | MeOH | 50 | 89% | Optimal. Highly scalable, clean impurity profile, self-validating via H₂ uptake. |

Step-by-Step Experimental Protocols

Step 1 & 2: Synthesis of the N-Boc Diene Intermediate
  • Imine Formation: Charge a reactor with 1,4-cyclohexanedione monoethylene acetal (1.0 equiv, 100 g) and anhydrous THF (1.0 L). Add allylamine (1.1 equiv) and Ti(OEt)₄ (1.2 equiv). Stir at 25 °C for 6 h.

    • Self-Validation: Monitor by IR spectroscopy. The disappearance of the sharp C=O stretch (~1715 cm⁻¹) and appearance of the C=N stretch (~1660 cm⁻¹) confirms complete imine formation.

  • Grignard Addition: Cool the reactor to -78 °C. Add anhydrous CeCl₃ (1.5 equiv) in one portion, stir for 30 min, then add allylmagnesium chloride (2.0 M in THF, 1.5 equiv) dropwise over 1 h. Warm to 0 °C over 2 h. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Boc Protection: Dissolve the crude secondary amine in DCM (800 mL). Add Et₃N (2.0 equiv), DMAP (0.1 equiv), and Boc₂O (1.2 equiv). Stir at room temperature for 12 h. Wash with 1M HCl, brine, and concentrate.

    • Self-Validation: LC-MS will show the mass shift to the protected diene [M+H]⁺ = 338.2.

Step 3: Ring-Closing Metathesis (RCM)
  • Dissolve the N-Boc diene intermediate in degassed anhydrous toluene to achieve a concentration of 0.05 M.

  • Heat the solution to 80 °C under a nitrogen atmosphere.

  • Add Grubbs II catalyst (2 mol%) as a solution in minimal toluene.

  • Self-Validation: The reaction is visually validated by the immediate evolution of ethylene gas (monitor via a bubbler). The solution transitions from a deep purple to a dark brown.

  • After 4 h, cool to room temperature and add DMSO (10 equiv relative to catalyst) to coordinate and sequester the ruthenium residues. Stir for 12 h, filter through a pad of silica gel, and concentrate to yield the spirocyclic alkene.

Step 4: Hydrogenation & Acetal Hydrolysis
  • Dissolve the spirocyclic alkene in MeOH (500 mL). Add 10% Pd/C (10 wt%).

  • Stir under an H₂ atmosphere (balloon, 1 atm) for 6 h to reduce the alkene.

  • Filter the catalyst through Celite. To the filtrate, add 2M aqueous HCl (200 mL) and stir at 40 °C for 4 h to hydrolyze the acetal.

  • Neutralize with saturated NaHCO₃, extract with DCM, dry, and concentrate to isolate the 9-oxo-azaspiro[5.5]undecane core.

    • Self-Validation: TLC (Ninhydrin stain) will show a negative result (Boc is intact), while PMA stain will reveal the ketone. LC-MS confirms [M+H]⁺ = 268.2.

Step 5: Catalytic Reductive Amination (Scale-Up Protocol)
  • Transfer the 9-oxo intermediate to a high-pressure hydrogenation autoclave.

  • Dissolve in 7M NH₃ in MeOH (10 equiv of NH₃). Stir for 2 h at room temperature to pre-form the imine.

  • Add an aqueous slurry of Raney Nickel (20 wt%).

  • Pressurize the reactor with H₂ gas to 5 atm and heat to 50 °C.

  • Self-Validation: Monitor the pressure drop in the reactor. The reaction is complete when H₂ consumption ceases (typically 6-8 h).

  • Carefully vent the reactor, filter the Raney Nickel through a Celite pad (keep wet to prevent pyrophoric ignition), and concentrate the filtrate.

  • Purify via crystallization from MTBE/heptane to afford tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate as a white solid (>97% purity).

Sources

Method

Application Note: Reductive Amination Protocols for tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate

Introduction & Strategic Significance In modern drug discovery, spirocyclic scaffolds are highly prized for their ability to increase the fraction of sp³-hybridized carbons (Fsp³) in lead compounds, thereby improving met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

In modern drug discovery, spirocyclic scaffolds are highly prized for their ability to increase the fraction of sp³-hybridized carbons (Fsp³) in lead compounds, thereby improving metabolic stability, aqueous solubility, and patentability. tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate (CAS: 2306275-87-4) is a premium building block featuring a spiro-fused piperidine-cyclohexane core [1].

The strategic value of this molecule lies in its orthogonal reactivity: the secondary nitrogen at the 1-position is protected by a tert-butyloxycarbonyl (Boc) group, leaving the primary amine at the 9-position fully available for derivatization. Reductive amination is the premier method for functionalizing this primary amine to generate structurally diverse secondary or tertiary amines without the risk of over-alkylation typically associated with direct alkylation using alkyl halides [2].

Mechanistic Rationale & Reagent Selection

Reductive amination is a cascade reaction consisting of two distinct phases: the condensation of the primary amine with a carbonyl compound to form a transient imine (or iminium ion), followed by the in situ reduction of this intermediate to the final amine[2].

  • The Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice [2]. The three electron-withdrawing acetoxy groups stabilize the boron-hydride bond, rendering STAB too mild to reduce most unactivated aldehydes and ketones. However, it rapidly and selectively reduces the highly electrophilic iminium ion. This allows for a "direct" one-pot procedure. STAB is vastly preferred over Sodium Cyanoborohydride (NaBH₃CN) because it eliminates the risk of generating highly toxic hydrogen cyanide (HCN) gas during aqueous workup [3].

  • The Solvent: 1,2-Dichloroethane (DCE) is the optimal solvent. STAB exhibits superior solubility and stability in DCE compared to Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • The Acid Catalyst: The addition of glacial acetic acid (AcOH) is critical when reacting the spirocyclic amine with ketones. The amine at the 9-position is situated on a cyclohexane ring, introducing moderate steric hindrance. AcOH accelerates the dehydration of the hemiaminal intermediate and protonates the resulting imine, lowering the LUMO energy for efficient hydride attack [2].

MechanisticPathway A Spirocyclic Amine (Nucleophile) C Hemiaminal Intermediate A->C Nucleophilic Addition B Carbonyl Electrophile (Aldehyde/Ketone) B->C D Iminium Ion (Activated Species) C->D Dehydration (H+ catalyzed) E Alkylated Spiro-Amine (Product) D->E Hydride Transfer (NaBH(OAc)3)

Caption: Mechanistic pathway of direct reductive amination for spirocyclic amines.

Experimental Protocols

The following protocols are designed as self-validating systems. The spirocyclic starting material has an exact mass of 268.21 Da. Reaction progress should be monitored by LC-MS, tracking the disappearance of the starting material peak at [M+H]⁺ = 269.2 .

Protocol A: Direct Reductive Amination with Aldehydes

Optimized for unhindered aliphatic and aromatic aldehydes.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate (1.0 equiv, e.g., 1.0 mmol, 268.4 mg) and the target aldehyde (1.05 equiv).

  • Solvation: Dissolve the mixture in anhydrous 1,2-Dichloroethane (DCE) to achieve a concentration of 0.2 M (5.0 mL).

  • Pre-activation: Stir the mixture at room temperature (20–25 °C) for 15 minutes under an inert nitrogen atmosphere to allow initial hemiaminal formation.

  • Reduction: Add Sodium triacetoxyborohydride (1.4 equiv, 296 mg) in a single portion. The reaction is mildly exothermic; no cooling is typically required.

  • Validation: Stir for 2 hours. Remove a 10 µL aliquot, quench into 100 µL sat. NaHCO₃, extract with 200 µL EtOAc, and analyze via LC-MS to confirm the consumption of the 269.2 m/z peak.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to break up boron complexes. Extract the aqueous layer with Dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Acid-Catalyzed Direct Reductive Amination with Ketones

Optimized for unhindered to moderately hindered ketones.

  • Preparation: Combine the spirocyclic amine (1.0 equiv) and the ketone (1.10 equiv) in anhydrous DCE (0.2 M).

  • Catalysis: Add glacial acetic acid (1.0 to 2.0 equiv). Causality note: The acid is strictly required here to overcome the steric barrier of the secondary carbon on the spirocycle reacting with a ketone.

  • Pre-activation: Stir at room temperature for 30 minutes.

  • Reduction: Add Sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5 minutes.

  • Validation & Workup: Stir for 4–12 hours. Monitor via LC-MS. Quench with sat. NaHCO₃ (ensure gas evolution ceases, indicating complete neutralization of AcOH). Extract with DCM, dry, and concentrate.

Protocol C: Indirect Reductive Amination via Lewis Acid Activation

Required for highly sterically hindered ketones where Protocol B fails.

  • Imine Formation: Dissolve the spirocyclic amine (1.0 equiv) and the bulky ketone (1.2 equiv) in anhydrous THF (0.2 M). Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv) dropwise [4].

  • Dehydration: Stir the mixture at room temperature for 12 hours. The Ti(OiPr)₄ acts as a potent Lewis acid and water scavenger, forcing the difficult imine condensation to completion.

  • Reduction: Cool the reaction to 0 °C. Add Sodium borohydride (NaBH₄) (1.5 equiv) in one portion. Note: NaBH₄ is used here instead of STAB because the Ti-activated complex requires a smaller, more reactive hydride source.

  • Workup: Stir for an additional 2 hours at room temperature. Quench by adding 1 M aqueous NaOH (2 mL) to precipitate titanium dioxide (TiO₂). Filter the resulting white slurry through a pad of Celite, washing thoroughly with EtOAc. Separate the layers, dry the organic phase, and concentrate.

Workflow S1 1. Substrate Mixing Amine + Carbonyl in DCE S2 2. Acidification Add 1-2 eq AcOH (If Ketone) S1->S2 S3 3. Pre-activation Stir 15-30 min at 25°C S2->S3 S4 4. Reduction Add 1.5 eq NaBH(OAc)3 S3->S4 S5 5. Reaction Validation LC-MS Check (m/z 269.2) S4->S5 S6 6. Quench & Extraction Sat. NaHCO3 / DCM Workup S5->S6

Caption: Standard step-by-step workflow for direct reductive amination (Protocols A & B).

Quantitative Data & Condition Matrix

To streamline experimental design, the following matrix summarizes the precise stoichiometric and temporal requirements based on the electrophile class.

Electrophile TypeRecommended ProtocolCarbonyl (Equiv)Acid Catalyst (Equiv)Reducing Agent (Equiv)Temp / TimeExpected Yield
Unhindered Aldehyde Protocol A1.05NoneNaBH(OAc)₃ (1.4)RT, 1–2 h85–95%
Aromatic Aldehyde Protocol A1.05NoneNaBH(OAc)₃ (1.4)RT, 2–4 h80–90%
Unhindered Ketone Protocol B1.10AcOH (1.0)NaBH(OAc)₃ (1.5)RT, 4–12 h70–85%
Sterically Hindered Ketone Protocol C1.20Ti(OiPr)₄ (1.2)NaBH₄ (1.5)RT, 12–24 h50–75%

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. URL:[Link]

  • Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for the Reductive Amination of Ketones. The Journal of Organic Chemistry, 60(15), 4928-4929. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate synthesis

Welcome to the Technical Support Center for advanced spirocyclic scaffold synthesis. As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of complex spirocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced spirocyclic scaffold synthesis.

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of complex spirocycles. The target molecule, tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate , is a highly valued intermediate. The 1-azaspiro[5.5]undecane framework is a privileged structural motif, historically studied in the context of histrionicotoxin alkaloids[1] and recently deployed as a critical core in novel SHP2 phosphatase inhibitors for oncology applications,.

The most notorious bottleneck in synthesizing this molecule is the conversion of the C9-ketone (1-Boc-1-azaspiro[5.5]undecan-9-one) to the primary amine. The steric congestion around the spiro center (C6) and the bulky N1-Boc group heavily influence the reaction trajectory, often leading to poor yields, over-alkylation, or premature ketone reduction.

This guide provides a field-proven, self-validating framework to troubleshoot and optimize this specific transformation.

Pathway Visualization: Reductive Amination Trajectories

Workflow Ketone 1-Boc-1-azaspiro[5.5]undecan-9-one (Sterically Hindered) Imine Iminium Intermediate (Transient Species) Ketone->Imine NH4OAc (10 eq) Ti(OiPr)4 (1.5 eq) Water Scavenging Byproduct C9-Alcohol Byproduct (Yield Killer) Ketone->Byproduct Direct Hydride Attack (Avoid NaBH4 early) Product tert-Butyl 9-amino-1-azaspiro[5.5] undecane-1-carboxylate (Target Primary Amine) Imine->Product NaBH(OAc)3 Controlled Reduction Dimer Secondary Amine Dimer (Over-alkylation) Product->Dimer Reaction with unreacted Ketone (If NH3 is limiting)

Reaction pathway for reductive amination, illustrating desired vs. parasitic trajectories.

Yield Optimization: Quantitative Data

To understand the causality behind the recommended protocol, review the optimization data below. The choice of reducing agent and additive dictates the balance between the primary amine, the secondary amine dimer, and the alcohol byproduct.

EntryAmmonia SourceReducing AgentAdditive / Lewis AcidTempYield (%)Primary:Dimer Ratio
1NH₃ in MeOH (5 eq)NaBH₄NoneRT22%1:2 (High Dimer)
2NH₄OAc (10 eq)NaBH₃CNNone60 °C45%5:1
3NH₄OAc (10 eq)NaBH(OAc)₃Ti(OⁱPr)₄0 °C to RT88% >20:1

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next step until the in-process control (IPC) validation checkpoint is met.

Objective: Convert 1-Boc-1-azaspiro[5.5]undecan-9-one to the primary amine while suppressing alcohol and dimer formation.

Step 1: Iminium Formation (Equilibrium Shift)

  • Dissolve 1.0 eq of 1-Boc-1-azaspiro[5.5]undecan-9-one in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere (N₂ or Argon).

  • Add 10.0 eq of solid Ammonium Acetate (NH₄OAc).

    • Causality: A massive stoichiometric excess of ammonia shifts the equilibrium entirely toward the imine. This prevents the newly formed primary amine from acting as a nucleophile against the starting ketone, which causes dimerization.

  • Dropwise, add 1.5 eq of Titanium(IV) isopropoxide (Ti(OⁱPr)₄).

    • Causality: The spirocyclic ketone is sterically hindered. Ti(OⁱPr)₄ acts as a Lewis acid to activate the carbonyl and simultaneously reacts with the liberated water to form insoluble TiO₂, driving the condensation forward.

  • Validation Checkpoint 1: Stir at room temperature for 4–6 hours. Pull a 10 µL aliquot, quench with MeOH, and analyze via LC-MS. Do not proceed until the ketone mass ( [M+H]+ ) is fully converted to the imine/iminium mass.

Step 2: Controlled Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Portion-wise, add 2.0 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃).

    • Causality: The electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride. This makes the reagent unreactive toward the ketone (preventing alcohol byproduct formation) but highly reactive toward the protonated iminium ion.

  • Validation Checkpoint 2: Allow the reaction to warm to room temperature and stir for 12 hours. LC-MS must show the complete disappearance of the imine mass and the appearance of the target product mass (m/z 269.2 [M+H]+ ).

Step 3: Mild Workup and Isolation

  • Quench the reaction carefully with saturated aqueous NaHCO₃ until the pH reaches 8.

    • Causality: NaBH(OAc)₃ liberates acetic acid. Neutralizing this prevents the acid-catalyzed cleavage of the N1-Boc group.

  • Filter the resulting thick white suspension (titanium dioxide salts) through a pad of Celite. Wash the filter cake thoroughly with EtOAc.

  • Separate the organic layer, extract the aqueous layer twice with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q: Why am I seeing a high percentage of the C9-alcohol byproduct? A: You are likely introducing the reducing agent too early, or using a reducing agent that is too aggressive (like NaBH₄). If the reducing agent is present before the imine has fully formed, it will directly attack the ketone via hydride transfer. Always utilize the two-step "pre-formation" method outlined in the protocol above.

Q: How do I separate the cis/trans diastereomers formed during the reaction? A: The spiro center at C6 induces a facial bias during the hydride attack at C9. Because the primary amine is highly polar, standard normal-phase silica gel chromatography often results in severe tailing and poor resolution of diastereomers. The most effective methods for separating the cis/trans isomers of this specific spirocycle are:

  • Diastereomeric Salt Resolution: Crystallization using chiral acids (e.g., L-tartaric acid or dibenzoyl-D-tartaric acid) in EtOH/Water mixtures.

  • Reverse-Phase Preparative HPLC: Using a C18 column with a generic gradient of Water/Acetonitrile modified with 0.1% TFA or 0.1% NH₄OH (depending on column stability).

Q: Why is my Boc group falling off during the reaction? A: While Boc groups are generally stable to standard reductive amination conditions, the use of NaBH₃CN often requires manually lowering the pH (pH 4–5) to activate the ketone. In the sterically congested 1-azaspiro[5.5]undecane system, localized acidity can trigger premature deprotection. Switching to NaBH(OAc)₃ in DCE provides a mildly acidic, self-buffering environment (via liberated acetic acid) that is perfectly balanced to activate the imine without cleaving the N1-Boc group.

References

  • Honda, T., et al. "Formal total synthesis of histrionicotoxin alkaloids via Hg(OTf)2-catalyzed cycloisomerization and SmI2-induced ring expansion." National Center for Biotechnology Information (PMC). Available at:[Link]

  • "SHP2 INHIBITORS." European Patent Office (EP3772513A1).
  • "Pyrimidinone derivatives as SHP2 antagonists." United States Patent and Trademark Office (US11702392B2).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Couplings with tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate .

Spirocyclic amines are highly prized in modern drug discovery as bioisosteres for flat aromatic rings, offering improved 3D structural complexity, increased lipophilicity, and enhanced metabolic stability [1]. However, the spiro[5.5]undecane core, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group at the 1-position, creates a severe steric shield around the 9-amino group. This steric hindrance drastically reduces the nucleophilicity of the primary amine, leading to sluggish kinetics, stalled reactions, and poor yields in standard coupling workflows.

Below, you will find causality-driven troubleshooting guides, self-validating protocols, and FAQs to overcome these specific synthetic bottlenecks.

Amide Bond Formation: Overcoming the Steric Clash

Q: Why are my standard EDC/HOBt or HBTU couplings failing or stalling at <20% conversion?

A: The failure is caused by a severe steric clash during the transition state. Standard carbodiimides (EDC) or benzotriazole-based uronium salts (HBTU) generate activated esters (OBt esters) that are simply too bulky to be attacked by the shielded 9-amino group of the spirocycle.

To overcome this, you must increase the electrophilicity of the activated carboxylic acid and reduce the steric bulk of the leaving group. Switching to HATU or COMU generates highly reactive OAt or Oxyma esters, which benefit from a neighboring-group effect that accelerates aminolysis [2]. For extreme cases, TCFH (which generates highly reactive intermediates) or TFFH (which generates in situ acyl fluorides) should be employed. The fluoride ion is an exceptionally small leaving group, allowing the hindered amine to attack the carbonyl carbon with minimal steric repulsion [3].

Data Presentation: Coupling Reagent Efficacy
ReagentChemical ClassReactivity LevelByproduct ProfileOptimal Use Case for Spirocycles
HBTU / EDC Uronium / CarbodiimideLowLow ToxicityUnhindered primary amines (Not recommended here)
HATU Uronium (HOAt-based)HighModerateFirst-line choice for moderately hindered spirocycles
COMU Uronium (Oxyma-based)HighLow (Non-explosive)Microwave-assisted synthesis; safer alternative to HATU
TCFH FormamidiniumVery HighLowHighly hindered, low-nucleophilicity amines
TFFH FluoroformamidiniumExtremeModerateExtreme steric hindrance (generates acyl fluorides)
Workflow Visualization

AmideCoupling Start Sterically Hindered Amine (9-amino-1-azaspiro[5.5]undecane) Standard Standard Coupling (EDC/HOBt or HBTU) Start->Standard Check Conversion > 80%? Standard->Check Success Proceed to Purification Check->Success Yes Uronium Highly Reactive Uronium Salts (HATU, COMU, TCFH) Check->Uronium No Double Double Coupling Protocol (Extended Time/Temp) Uronium->Double AcylFluoride Generate Acyl Fluoride (TFFH + Base) Double->AcylFluoride If still < 50%

Caption: Decision tree for optimizing amide bond formation with sterically hindered spirocyclic amines.

Protocol 1: Self-Validating Double Coupling with HATU

This protocol utilizes a forced-excess strategy and LC-MS validation to ensure complete conversion.

  • Pre-activation: In an oven-dried vial under argon, dissolve the carboxylic acid (2.0 equiv) and HATU (1.95 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 4.0 equiv). Stir for 5 minutes at room temperature to form the active OAt ester.

  • First Coupling: Add tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate (1.0 equiv) to the pre-activated mixture. Stir at 40 °C for 2 hours.

  • Validation Step: Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • If conversion is >95%: Proceed to aqueous workup.

    • If conversion is <95%: Proceed to step 4.

  • Second Coupling (Double Coupling): Without working up the reaction, add an additional 1.0 equiv of pre-activated carboxylic acid/HATU/DIPEA mixture. Elevate temperature to 60 °C and stir for an additional 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.

Buchwald-Hartwig Cross-Coupling: Modulating Reductive Elimination

Q: My Buchwald-Hartwig amination yields mostly unreacted spirocyclic amine and dehalogenated aryl starting material. How do I fix this?

A: The appearance of dehalogenated arenes and unreacted amine indicates that the catalytic cycle is stalling at the reductive elimination step. For sterically hindered primary amines, the palladium center becomes crowded, making it difficult for the C-N bond to form and release the product.

The solution lies in ligand architecture. You must use a bulky, electron-rich biarylphosphine ligand like BrettPhos . The massive cone angle of BrettPhos (~220°) forces the substrate molecules on the palladium center into close proximity, artificially lowering the activation energy barrier for reductive elimination [4]. Furthermore, BrettPhos prevents the primary amine from undergoing unwanted bis-arylation. Conversely, if you were coupling a secondary amine, RuPhos would be preferred due to its slightly smaller cone angle accommodating the extra alkyl group [4, 5].

Data Presentation: Ligand Selection Parameters
LigandTarget Amine TypeCone AngleRate-Limiting StepKey Advantage for Spirocycles
BrettPhos Primary Amines~220°Oxidative AdditionAccelerates reductive elimination; prevents bis-arylation
RuPhos Secondary Amines~201°Reductive EliminationSmaller steric profile accommodates bulky secondary amines
XPhos General / Anilines~212°VariableBroad scope, but often stalls with extreme aliphatic bulk
Workflow Visualization

BHLigand Amine Primary Amine (Spirocyclic) Ligand BrettPhos Ligand (Large Cone Angle) Amine->Ligand OxAdd Oxidative Addition (Rate-Limiting) Ligand->OxAdd RedElim Reductive Elimination (Accelerated) OxAdd->RedElim Product Cross-Coupled Product (No Bis-arylation) RedElim->Product

Caption: Mechanistic pathway highlighting the role of BrettPhos in Buchwald-Hartwig amination.

Protocol 2: Pd-Catalyzed Amination with BrettPhos
  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with the aryl halide (1.0 equiv), tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate (1.2 equiv), BrettPhos Pd G3 precatalyst (2-5 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M). Crucial Step: Solvents must be sparged with Argon for at least 15 minutes prior to use to prevent oxidation of the active Pd(0) species.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 90–100 °C for 12–24 hours in an oil bath or heating block.

  • Validation & Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

Reductive Amination: Forcing Imine Formation

Q: Direct reductive amination with NaBH(OAc)3 is yielding no product. What is the alternative?

A: Reductive amination requires the initial formation of an imine (or iminium ion). Because the 9-amino position of the spirocycle is highly hindered, nucleophilic attack on the carbonyl is entropically disfavored, and the equilibrium lies heavily toward the starting materials. If the reducing agent is added too early, it will simply reduce the aldehyde/ketone to an alcohol, terminating the reaction.

To solve this, you must use a strong Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)4) . Ti(OiPr)4 acts as both a water scavenger and a Lewis acid, coordinating the carbonyl oxygen to drastically increase its electrophilicity and forcing the formation of a stable titanium-imine complex prior to reduction.

Protocol 3: Ti(OiPr)4-Mediated Reductive Amination
  • Imine Formation: Dissolve the spirocyclic amine (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous THF or DCE (0.2 M). Add Ti(OiPr)4 (2.0 equiv).

  • Complexation: Stir the mixture at room temperature for 12–18 hours under argon. Do not add the reducing agent during this phase.

  • Reduction: Cool the reaction to 0 °C. Carefully add Sodium triacetoxyborohydride (NaBH(OAc)3, 3.0 equiv) or Sodium borohydride (NaBH4, 2.0 equiv) in portions.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench by adding 1M aqueous NaOH to precipitate titanium salts as a white solid. Filter through Celite, extract with DCM, and concentrate.

Frequently Asked Questions (FAQs)

Q: I am observing spontaneous Boc-deprotection during my Buchwald-Hartwig reactions. How do I prevent this? A: The Boc group on the 1-azaspiro[5.5]undecane core is sensitive to highly basic conditions at elevated temperatures. If you are using NaOtBu at 100 °C, the tert-butoxide can act as a nucleophile or strong base, leading to thermal degradation of the carbamate. Switch to a milder, weaker base such as Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4), and compensate for the lower basicity by increasing the reaction time or using a slightly higher catalyst loading.

Q: Can I use microwave irradiation to speed up these hindered couplings? A: Yes. Microwave synthesis is highly recommended for overcoming the high activation energy barriers associated with sterically hindered spirocycles. For amide couplings, pairing microwave irradiation (e.g., 75 °C for 15 minutes) with the coupling reagent COMU is an exceptionally robust strategy [3]. COMU is preferred over HATU for microwave reactions because it is non-explosive and maintains high stability at elevated temperatures.

Q: Does the choice of solvent matter for the amide coupling? A: Absolutely. DMF or NMP should be your default solvents. Sterically hindered couplings are highly sensitive to aggregation and poor solvation. Non-polar solvents like DCM often fail to properly solvate the transition state of the spirocyclic amine, leading to stalled reactions.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Center for Biotechnology Information (PMC). URL:[Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. ChemRxiv. URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. URL:[Link]

  • Crystal structure of the RuPhos ligand. National Center for Biotechnology Information (PMC). URL:[Link]

Troubleshooting

Preventing side reactions during Boc removal of spirocyclic amines

Welcome to the Technical Support Center for spirocyclic amine synthesis. Removing the tert-butyloxycarbonyl (Boc) protecting group is typically a straightforward process, but spirocyclic amines present unique challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic amine synthesis. Removing the tert-butyloxycarbonyl (Boc) protecting group is typically a straightforward process, but spirocyclic amines present unique challenges. Due to their rigid 3D conformation, inherent ring strain, and steric hindrance, these molecules are highly susceptible to side reactions during acidic cleavage.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yielding, clean deprotections.

Diagnostic Overview: The Causality of Side Reactions

Boc deprotection is an acid-catalyzed kinetic process that generates a tert-butyl cation ( t -Bu + ) and carbamic acid, which subsequently decarboxylates to reveal the free amine[1]. In spirocyclic systems, three primary side reactions occur:

  • N-Alkylation (tert-butylation): The generated t -Bu + is a potent electrophile. If not immediately quenched, it will attack the newly liberated spirocyclic amine or other nucleophilic residues[2].

  • Trifluoroacetylation: When using Trifluoroacetic acid (TFA), the acid can act as an acylating agent. During the concentration phase, excess TFA reacts with the free amine to form a stable trifluoroacetamide byproduct[3][4].

  • Ring Opening/Degradation: Highly strained spirocycles (e.g., azaspiro[3.5]nonanes or oxetane-fused systems) can undergo ring-opening or decomposition when exposed to harsh, concentrated acids for prolonged periods[5][6].

Mechanism BocAmine N-Boc Spirocyclic Amine Protonation Protonation (H+) BocAmine->Protonation Intermediate t-Butyl Cation + Carbamic Acid Protonation->Intermediate Side3 Ring Opening / Degradation Protonation->Side3 Harsh Acid + Strain FreeAmine Free Spirocyclic Amine Intermediate->FreeAmine -CO2 Side1 N-tert-Butylation Intermediate->Side1 t-Bu+ attacks Amine Side2 Trifluoroacetylation FreeAmine->Side2 Excess TFA + Heat Scavenger Scavenger (e.g., TIPS) Scavenger->Intermediate Quenches t-Bu+

Mechanistic pathways of Boc deprotection and competing side reactions in spirocycles.

Frequently Asked Questions (Troubleshooting)

Q1: I am observing a +56 Da mass peak in my LC-MS after deprotection. What is this, and how do I prevent it? A: This indicates tert-butylation of your spirocyclic amine. The t -Bu + intermediate has alkylated your product[2]. To prevent this, you must introduce a carbocation scavenger. Triisopropylsilane (TIPS) is highly effective, but a cocktail of scavengers such as anisole, thioanisole, or simply adding 1-5% water can permanently quench the cation before it reacts with your substrate.

Q2: My spirocyclic amine is degrading into a ring-opened byproduct under standard TFA/DCM conditions. What are my alternatives? A: Harsh acidic conditions can cleave strained spirocyclic systems[5]. If your substrate is acid-sensitive, pivot to Lewis acid-mediated deprotection. A combination of ZnBr2​ in CH2​Cl2​ provides a mild, neutral condition that selectively removes the Boc group while preserving acid-sensitive functional groups and strained rings[7]. Alternatively, oxalyl chloride in methanol has been shown to be a highly effective, mild deprotection strategy that operates at room temperature[8].

Q3: After removing TFA on the rotary evaporator, I isolated a trifluoroacetylated byproduct. How do I avoid this? A: Trifluoroacetylation occurs when the free amine reacts with residual TFA during concentration[4][9]. To avoid this:

  • Switch Acids: Use 4M HCl in 1,4-dioxane instead of TFA. HCl generates volatile isobutylene and CO2​ , leaving no acylating agent behind[4][].

  • Azeotropic Removal: If you must use TFA, do not evaporate it to dryness directly. Co-evaporate the reaction mixture with anhydrous toluene multiple times to azeotropically remove residual TFA under reduced pressure[4][9].

Q4: The deprotection is incomplete, even after 12 hours. Why? A: Spirocyclic centers are inherently bulky, and steric hindrance can impede the approach of the acid to the carbamate oxygen[2]. If TLC/LC-MS shows incomplete conversion, do not just increase the time. Instead, increase the acid concentration (e.g., neat TFA) or use 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent, which acts as a powerful hydrogen-bond donor to accelerate the cleavage[11].

Reagent Selection Matrix

Summarizing quantitative and qualitative data for optimal condition selection:

Acid SystemRecommended ScavengerPrimary AdvantageRisk / DrawbackBest For
TFA / DCM (1:1) TIPS (2.5%) + H2​O (2.5%)Fast, standard protocol, easily scalable.Causes trifluoroacetylation; harsh on strained rings.Robust, unstrained spirocycles.
4M HCl / Dioxane Anisole (5%)Eliminates trifluoroacetylation risk entirely[4].Slower reaction; potential solubility issues.Amines prone to acylation.
ZnBr2​ / DCM None strictly requiredNeutral conditions; preserves acid-labile groups[7].Requires strictly anhydrous conditions; slower.Highly strained/sensitive spirocycles.
Oxalyl Chloride / MeOH NoneExtremely mild, room temperature cleavage[8].Generates gas rapidly; requires careful venting.Complex, multifunctional substrates.

Standard Operating Procedure: Optimized HCl/Dioxane Deprotection

This self-validating protocol utilizes HCl in dioxane to prevent trifluoroacetylation, combined with a scavenger cocktail to eliminate tert-butylation.

Materials Required:

  • N-Boc spirocyclic amine (1.0 eq)

  • 4M HCl in 1,4-dioxane (10.0 eq)

  • Triisopropylsilane (TIPS) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc spirocyclic amine in anhydrous DCM to create a 0.2 M solution. Ensure the reaction flask is equipped with a magnetic stir bar and purged with nitrogen[5].

  • Scavenger Addition: Add TIPS (0.1 eq) to the solution. Scientific Causality: TIPS acts as a sacrificial hydride donor to instantly quench the t -Bu + cation upon its formation[12].

  • Acid Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add 4M HCl in 1,4-dioxane (10.0 eq)[4]. Scientific Causality: Cooling prevents the exothermic degradation of the strained spiro-ring[5].

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LC-MS or TLC every 30 minutes. The reaction typically completes within 2-4 hours[2].

  • Quenching & Concentration: Once complete, concentrate the mixture under reduced pressure. To ensure all acid is removed, add 5 mL of toluene and co-evaporate (repeat 3 times)[4].

  • Workup: Dissolve the crude residue in a minimal amount of DCM and wash with saturated aqueous NaHCO3​ at 0 °C to free-base the amine[5]. Extract the aqueous layer with DCM, dry over Na2​SO4​ , and concentrate to yield the pure spirocyclic amine.

Decision Workflow

Workflow Start Start Boc Deprotection CheckStrain Highly Strained Spirocycle? Start->CheckStrain AcidChoice Select Acid System IsTFA Using TFA/DCM? AcidChoice->IsTFA AddScav Add Scavengers (TIPS/Water) IsTFA->AddScav Yes UseHCl Use 4M HCl in Dioxane IsTFA->UseHCl No Workup Careful Basic Workup (< 0 °C) AddScav->Workup UseHCl->Workup CheckStrain->AcidChoice No MildCond Use ZnBr2 or Oxalyl Chloride CheckStrain->MildCond Yes MildCond->Workup End Pure Spirocyclic Amine Workup->End

Decision matrix for selecting optimal Boc deprotection conditions for spirocyclic amines.

References

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at:[Link]

  • US20250188116A1 - Deprotection method and resin removal method in solid-phase reaction. Google Patents.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at:[Link]

  • Boc Removals with TFA in Peptide Synthesis. Reddit Chemistry Community. Available at: [Link]

  • Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals. National Institutes of Health (PMC). Available at:[Link]

  • A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir. National Institutes of Health (PMC). Available at:[Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (PMC). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Purification of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate

Welcome to the dedicated technical support guide for the purification of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate. This document provides in-depth, experience-driven answers and troubleshooting protocols...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate. This document provides in-depth, experience-driven answers and troubleshooting protocols to address the unique challenges presented by this spirocyclic diamine derivative. Our goal is to empower you, the researcher, to move from method development to successful, high-purity isolation with confidence.

Introduction: Understanding the Molecule

Tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate (CAS 2306275-87-4) is a key building block in modern drug discovery.[1] Its structure presents two primary challenges for HPLC purification:

  • A Basic Primary Amine: The free amino group is a strong Lewis base. On standard silica-based reversed-phase columns, this group will interact electrostatically with acidic residual silanol groups on the silica surface. This secondary interaction is a primary cause of severe peak tailing.[2][3]

  • Polarity and Chirality: The molecule's overall polarity, combined with the bulky Boc-protecting group, can lead to poor retention on traditional C18 phases. Furthermore, the spirocyclic core introduces chirality, necessitating specialized methods for enantiomeric separation.[4][5]

This guide is structured to address these challenges head-on, providing a logical progression from initial method selection to advanced troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the critical properties of this compound I should consider for HPLC method development?

Answer: Understanding the physicochemical properties is the foundation of effective method development.

  • pKa: The primary amine has an estimated basic pKa around 9.5-10.5. This is the most critical parameter. To achieve good peak shape in reversed-phase (RP) HPLC, you must control the ionization state of this group.

  • Polarity (LogP): The calculated LogP is moderately low, indicating significant polarity. This suggests that retention on a standard C18 column might be insufficient, especially with high organic mobile phase compositions.

  • UV Absorbance: The molecule lacks a strong chromophore. UV detection will likely be limited to low wavelengths (e.g., < 220 nm). This makes baseline noise from mobile phase additives or solvent impurities a significant concern. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) if available.

  • Chirality: The spiro-carbon atom is a chiral center. If enantiomeric purity is required, a chiral separation technique is mandatory. Standard achiral HPLC will not separate the enantiomers.[5]

Q2: I'm starting from scratch. What is a good initial reversed-phase (RP-HPLC) method?

Answer: A good starting point aims to mitigate the known issues of peak tailing and poor retention. We recommend a "low pH, ion-pairing" approach or a "high pH" approach.

Rationale: At low pH, the amine is protonated (positively charged), and residual silanols are neutral, minimizing but not eliminating secondary interactions. The addition of an ion-pairing agent can improve retention and peak shape.[6] At high pH (pH > 9), the amine is neutral, and silanols are deprotonated (negatively charged). This charge repulsion significantly improves peak shape, but requires a pH-stable column.[2]

Table 1: Recommended RP-HPLC Starting Conditions

ParameterLow pH (Ion-Pairing) ApproachHigh pH Approach
Column High-purity, end-capped C18, 5 µmpH-stable Hybrid or Ethylene-Bridged Hybrid (EBH) C18, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water10 mM Ammonium Bicarbonate in Water, pH 10
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile
Gradient 5% to 95% B over 15 minutes5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min (for 4.6 mm ID column)1.0 mL/min (for 4.6 mm ID column)
Temperature 30 °C30 °C
Detection UV at 210 nm or CAD/MSUV at 210 nm or CAD/MS

Causality Note: Trifluoroacetic acid (TFA) acts as an ion-pairing agent. The negatively charged trifluoroacetate anion pairs with the positively charged protonated amine of the analyte, increasing its overall hydrophobicity and thus its retention on the C18 phase.[7]

Q3: My compound shows no retention on a C18 column even with 100% aqueous mobile phase. What should I do?

Answer: This is a classic sign that your compound is too polar for reversed-phase chromatography. Your best alternative is Hydrophilic Interaction Liquid Chromatography (HILIC) .

HILIC Mechanism: HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. A water-rich layer forms on the surface of the stationary phase. Polar analytes, like your compound, partition into this aqueous layer and are retained. The elution order is typically from least polar to most polar.[8][9][10]

Protocol 1: HILIC Screening Method

  • Column Selection: Use a bare silica, amide, or diol-based column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Equilibration: Equilibrate the column with 95% A / 5% B for at least 20 column volumes. This is critical for reproducibility in HILIC.

  • Gradient: Start at 5% B and increase to 60% B over 15 minutes.

  • Sample Injection: Dissolve your sample in the initial mobile phase (95:5 ACN:Water) to avoid peak distortion.

Q4: How can I separate the enantiomers of this compound?

Answer: For chiral separations, Supercritical Fluid Chromatography (SFC) is often superior to HPLC due to its speed, lower solvent consumption, and high efficiency.[11][12] The direct approach using a Chiral Stationary Phase (CSP) is the most common and effective method.[13] Polysaccharide-based CSPs are an excellent starting point.

Table 2: Recommended Chiral SFC Screening Conditions

ParameterValue
Columns (Screening) Amylose and Cellulose-based CSPs (e.g., tris(3,5-dimethylphenylcarbamate))
Mobile Phase A Supercritical CO₂
Mobile Phase B (Co-solvent) Methanol (with 0.1% Diethylamine or Isopropylamine as an additive)
Gradient 5% to 50% B over 5-10 minutes
Back Pressure 150 bar
Temperature 40 °C
Flow Rate 3.0 mL/min

Causality Note: The basic amine additive (e.g., Diethylamine) is crucial. It competes with the analyte for highly active sites on the stationary phase, preventing non-specific interactions and dramatically improving peak shape and resolution.[14]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Severe Peak Tailing in Reversed-Phase HPLC

You observe a peak that is not symmetrical, with the latter half being much broader than the front half.

G start Peak Tailing Observed (Asymmetry > 1.5) q1 Are you using a low pH mobile phase (e.g., 0.1% TFA)? start->q1 a1_yes Action: Ensure TFA is in both Mobile Phase A and B. Consider a different ion-pair reagent. q1->a1_yes Yes a1_no Action: Add 0.1% Formic Acid or 0.1% TFA to the mobile phase. q1->a1_no No q2 Is the peak shape still poor? a1_yes->q2 a1_no->q2 a2_yes Action: Switch to a high pH method (pH > 9). Requires a pH-stable column. q2->a2_yes Yes q3 Is your column old or not specifically designed for bases? q2->q3 No end_node Resolution: Symmetrical Peak a2_yes->end_node a3_yes Action: Replace with a high-purity, fully end-capped column or a column with a polar-embedded phase. q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for peak tailing.

In-depth Explanation: Peak tailing for basic compounds like this is almost always due to secondary interactions with acidic silanols on the silica support.[3]

  • Low pH Modifier: Adding an acid like TFA or formic acid protonates the analyte's amine group to form a positive ion. It also helps to suppress the ionization of some of the more acidic silanol groups, reducing but not eliminating the interaction.[15]

  • High pH Method: By raising the mobile phase pH to 2 units above the analyte's pKa (i.e., pH > 10), the amine becomes neutral. Simultaneously, the silanol groups (pKa ~3.5-4.5) become deprotonated and negatively charged. The electrostatic interaction is eliminated, leading to excellent peak shapes. Warning: This requires a specialized column (e.g., hybrid silica) that can withstand high pH without dissolving.[16]

  • Column Choice: Modern columns are manufactured with high-purity silica and are "end-capped" to convert most residual silanols into less interactive species. Using older columns or those not designed for basic compounds will exacerbate tailing.[2]

Problem 2: Irreproducible Retention Times

Your peak's retention time shifts significantly between injections or on different days.

Common Causes & Solutions:

  • Insufficient Equilibration: This is the most common cause, especially in HILIC and ion-pairing chromatography.

    • Solution: Always equilibrate your column with at least 10-20 column volumes of the initial mobile phase before the first injection. Ensure the baseline is stable.[17]

  • Mobile Phase pH Drift: Buffers can change pH over time due to CO₂ absorption from the air or degradation.

    • Solution: Prepare fresh mobile phase daily. Keep reservoirs capped to minimize atmospheric exposure.[17]

  • Temperature Fluctuations: Column temperature affects viscosity and retention.

    • Solution: Use a thermostatted column compartment and ensure it is set to a constant temperature (e.g., 30 °C).[2]

  • Column Contamination: Buildup of impurities from the sample can alter the stationary phase chemistry.

    • Solution: Implement a column washing procedure at the end of each sequence. Use a guard column to protect the analytical column.

Problem 3: Poor Resolution Between Enantiomers in Chiral SFC

You see a single broad peak or two poorly separated peaks where you expect two distinct enantiomers.

G start Initial Purification Screen q_retention Is k' < 2 or > 10? start->q_retention a_retention_low Action: Switch to HILIC. (High Polarity) q_retention->a_retention_low Yes (k' < 2) a_retention_high Action: Increase % Organic in Mobile Phase. q_retention->a_retention_high Yes (k' > 10) q_peakshape Is Asymmetry > 1.5? q_retention->q_peakshape No end_node Method Optimized a_retention_low->end_node a_retention_high->end_node a_peakshape Action: Follow Peak Tailing Troubleshooting Guide. q_peakshape->a_peakshape Yes q_chiral Is Chiral Separation Required? q_peakshape->q_chiral No a_peakshape->end_node a_chiral Action: Switch to Chiral SFC. q_chiral->a_chiral Yes q_chiral->end_node No a_chiral->end_node

Caption: High-level method selection workflow.

Optimization Strategies:

  • Screen Different Co-solvents: While methanol is a good starting point, ethanol or isopropanol can offer different selectivities and may improve resolution.

  • Adjust the Additive: Vary the concentration of the basic additive (e.g., from 0.1% to 0.5%) or try a different one (e.g., switch from diethylamine to trifluoroacetic acid for a completely different interaction mechanism).

  • Change the CSP: The "like-for-like" principle does not always apply in chiral separations. If an amylose-based column provides poor resolution, a cellulose-based CSP may provide baseline separation, and vice-versa.[14] Screening multiple CSPs is essential.

  • Lower the Temperature: Reducing the column temperature can sometimes enhance the subtle energy differences in the diastereomeric interactions between the enantiomers and the CSP, leading to better separation.

References

  • Chromatography Forum. (2007). Amines-Ion Pairing. Available at: [Link]

  • Journal of Proteome Research. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. Available at: [Link]

  • Teledyne ISCO. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Available at: [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. Available at: [Link]

  • SIELC. Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Available at: [Link]

  • PubMed. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Available at: [Link]

  • Wikipedia. Supercritical fluid chromatography. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]

  • Phenomenex. Troubleshooting Guide. Available at: [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Available at: [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

  • Washington State University. HPLC Troubleshooting Guide. Available at: [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Waters. Basic Principles for Purification Using Supercritical Fluid Chromatography. Available at: [Link]

  • Springer. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]

  • Waters. (2026). Basic Principles for Purification Using Supercritical Fluid Chromatography. Available at: [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]

  • Technology Networks. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Available at: [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]

  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Teledyne LABS. What is Supercritical Fluid Chromatography. Available at: [Link]

  • MicroSolv Technology Corporation. (2026). Improving Separation of Peaks in RP HPLC. Available at: [Link]

  • Columnex LLC. Chiral HPLC and SFC Columns. Available at: [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography for tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with isolating tert-Butyl 9-amino-1-azaspiro[5.5]undec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with isolating tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate . This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure high-yield, high-purity isolations without degrading your target molecule.

Molecular Profiling & Causality

To purify a compound effectively, we must first understand its physicochemical profile. tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate presents a unique set of chromatographic challenges due to three structural features:

  • The Free Primary Amine (C9): Acts as a strong Lewis base. On standard bare silica gel, this amine will interact electrostatically with Brønsted acidic silanol groups (pKa ~4.5–5.5). This acid-base interaction causes severe peak tailing, irreversible binding, and poor mass recovery .

  • The Boc-Protected Amine (N1): The tert-butyloxycarbonyl (Boc) group is highly acid-labile . Using strongly acidic modifiers (like Trifluoroacetic Acid or Formic Acid) to improve peak shape will inevitably cleave the Boc group, yielding an unprotected diamine.

  • The Spirocyclic Core: Highly lipophilic, meaning the compound will exhibit strong retention on reverse-phase (C18) media if the primary amine is kept in its neutral (free-base) state.

The Causality of Modifier Selection: To successfully elute this compound on normal phase silica, you must introduce a competing volatile amine (e.g., Triethylamine[TEA] or Ammonium Hydroxide [NH₄OH]) into the mobile phase. This modifier competitively binds to and neutralizes the acidic silanols, allowing your target amine to partition reversibly based on polarity rather than ionic binding .

SilanolInteraction Silica Bare Silica Gel (Brønsted Acid) Interaction Strong Acid-Base Interaction (Irreversible Binding / Tailing) Silica->Interaction No Modifier Neutralized Neutralized Silica Surface Silica->Neutralized Add Modifier Target Free Amine Target (Lewis Base) Target->Interaction Elution Reversible Partitioning (Sharp Peaks) Target->Elution Modifier Basic Modifier (TEA / NH4OH) Modifier->Neutralized Neutralized->Elution

Mechanistic resolution of silica-amine acid-base interactions using basic modifiers.

Solvent System Selection Matrix

The following table synthesizes the quantitative parameters for the most effective solvent systems used for this specific azaspiro-undecane derivative.

Chromatography ModeStationary PhaseSolvent A (Non-Polar)Solvent B (Polar)Required ModifierMechanistic Purpose
Normal Phase Bare Silica (50 µm)Dichloromethane (DCM)Methanol (MeOH)1–3% NH₄OH (aq) or TEANeutralizes acidic silanols; prevents amine streaking .
Normal Phase Amine-Functionalized SilicaHexaneEthyl Acetate (EtOAc)None RequiredSurface is pre-neutralized; avoids modifier removal issues .
Reverse Phase C18 Bonded SilicaWaterAcetonitrile (MeCN)0.1% NH₄OH (pH > 8.0)Keeps primary amine unprotonated to increase C18 retention; protects Boc group .

Protocol Library: Step-by-Step Methodologies

Protocol A: Normal Phase Isolation (DCM / MeOH / NH₄OH)

Use this protocol for standard crude mixtures on bare silica.

  • Solvent Preparation: Prepare a stock solution of Solvent B: 10% NH₄OH in Methanol. Solvent A is 100% DCM.

  • Column Conditioning (Critical): Pre-equilibrate the bare silica column with 3–5 Column Volumes (CV) of DCM containing 1% TEA. Self-Validation: Check the pH of the column effluent; it should be basic (~pH 8-9) before loading the sample.

  • Sample Loading: Dissolve the crude tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate in a minimum volume of DCM. If solubility is poor, add drops of MeOH. Load directly onto the column frit.

  • Elution Gradient:

    • 0–2 CV: 100% DCM (Isocratic hold to elute non-polar impurities).

    • 2–12 CV: Linear gradient from 0% to 15% Solvent B.

  • Recovery: Pool fractions containing the target mass (m/z [M+H]⁺ = 269.4). Evaporate under reduced pressure at a water bath temperature no higher than 35°C to prevent thermal degradation of the Boc group.

Protocol B: Reverse Phase Isolation (C18 / Alkaline Mobile Phase)

Use this protocol for highly polar crude mixtures or when normal phase yields poor resolution.

  • Solvent Preparation:

    • Solvent A: HPLC-grade Water + 0.1% NH₄OH.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% NH₄OH.

  • Column Conditioning: Flush the C18 column with 3 CV of 100% Solvent B, followed by 5 CV of 95% Solvent A / 5% Solvent B.

  • Sample Loading: Dissolve the sample in DMSO or a 1:1 mixture of Water/MeCN and inject it into the loading loop.

  • Elution Gradient: Run a gradient from 5% B to 95% B over 15 CV. The alkaline pH ensures the primary amine is in its free-base form, maximizing hydrophobic interactions with the C18 chains .

  • Recovery: Lyophilize (freeze-dry) the collected fractions. Do not use a standard rotary evaporator, as concentrating water can lead to compound bumping and loss.

SolventSelection Start Crude Mixture: tert-Butyl 9-amino-1-azaspiro[5.5] undecane-1-carboxylate Phase Select Stationary Phase Start->Phase Silica Bare Silica Gel (Acidic Silanols) Phase->Silica Amine Amine-Functionalized Silica Phase->Amine C18 C18 Reverse Phase (Hydrophobic) Phase->C18 Mod1 Add 1-5% TEA or NH4OH (Neutralize Acid) Silica->Mod1 Requires Base Mod2 No Modifier Needed (Hexane/EtOAc) Amine->Mod2 Pre-neutralized Mod3 Alkaline Mobile Phase (pH > 8, 0.1% NH4OH) C18->Mod3 Keep Amine Neutral Success Successful Elution & Boc Preservation Mod1->Success Mod2->Success Mod3->Success

Decision tree for selecting chromatography phases and modifiers for basic amines.

Troubleshooting Guides

Q: My compound is streaking heavily across the TLC plate and the flash column. How do I fix this? A: Streaking is the hallmark of acid-base interactions between your free primary amine and the acidic silanol groups on the silica gel. To resolve this, pre-treat your TLC plates by dipping them in 5% TEA in hexane and letting them dry before spotting. For the flash column, you must incorporate 1–3% TEA or 10% Ammonia in Methanol into your mobile phase to competitively block the silanols .

Q: I recovered my compound, but mass spectrometry (MS) and NMR indicate a mass loss of 100 Da. What happened? A: A mass loss of exactly 100 Da corresponds to the cleavage of the Boc group (tert-butoxycarbonyl) . This occurs if your sample was exposed to acidic conditions. Ensure you are not using acidic modifiers like TFA, Formic Acid, or Acetic Acid. If you are using bare silica without a basic modifier, the intrinsic acidity of the silica can cause slow deprotection if the compound is left on the column for extended periods. Switch to amine-functionalized silica or ensure a basic modifier is present.

Q: The compound elutes in the void volume during Reverse Phase (C18) chromatography. How can I increase retention? A: Primary amines are protonated at neutral or acidic pH, making them highly polar and poorly retained on hydrophobic C18 phases. By increasing the mobile phase pH to >8.0 using 0.1% NH₄OH, the amine is converted to its neutral free-base form. This significantly increases its hydrophobicity and retention on the column .

Frequently Asked Questions (FAQs)

Q: Can I use basic alumina instead of silica gel for normal phase purification? A: Yes. Basic alumina lacks the acidic silanols of silica gel, making it an amine-friendly stationary phase. However, alumina typically has a larger particle size (~150 µm), which can result in lower resolution and broader peaks compared to standard 50 µm silica. Amine-functionalized silica is generally preferred for high-resolution separations .

Q: Is an Evaporative Light Scattering Detector (ELSD) required for this compound? A: Highly recommended. The spiro[5.5]undecane core and the primary amine lack strong conjugated chromophores, making UV detection (even at low wavelengths like 210 nm) unreliable. A Universal Detector like an ELSD or a Mass Spectrometer (MS) is critical for accurate fraction collection and preventing compound loss.

Q: How do I remove residual Triethylamine (TEA) from my final purified fractions? A: TEA can be notoriously difficult to remove completely under standard vacuum. If NMR shows residual TEA, dissolve your product in a volatile organic solvent (like DCM), wash it once with a mildly basic aqueous solution (e.g., saturated NaHCO₃) to keep your target amine unprotonated, dry the organic layer over Na₂SO₄, and re-evaporate. Alternatively, lyophilization (if using reverse phase) effectively removes volatile amines like NH₄OH.

References

  • Successful Flash Chromatography. King Group, Wake Forest University. URL: [Link]

  • Solvent Systems for Flash Column Chromatography. Department of Chemistry, University of Rochester. URL: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. URL: [Link]

  • Protecting Groups: Boc Protection & Deprotection Mechanism. Total Synthesis. URL:[Link]

Reference Data & Comparative Studies

Validation

Reference 1H NMR and 13C NMR spectra for tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate

As a Senior Application Scientist, I frequently evaluate the molecular scaffolds that dictate the success or failure of downstream drug candidates. The transition from flat, achiral screening libraries to three-dimension...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the molecular scaffolds that dictate the success or failure of downstream drug candidates. The transition from flat, achiral screening libraries to three-dimensional, sp³-rich architectures is a defining paradigm in modern medicinal chemistry.

This guide provides an objective, data-driven comparison of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate (CAS: 2306275-87-4) against traditional piperidine alternatives. It includes structural causality analysis, reference ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, and self-validating experimental protocols to ensure rigorous analytical characterization.

The "Escape from Flatland" Imperative & Scaffold Causality

The pharmaceutical industry's historical reliance on flat, aromatic scaffolds often led to high clinical attrition rates due to poor aqueous solubility and off-target promiscuity. As demonstrated by Lovering et al., increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule significantly enhances its probability of clinical success .

The 1-azaspiro[5.5]undecane system represents a premier realization of this concept. By fusing two six-membered rings at a single quaternary spiro carbon, this scaffold enforces strict conformational rigidity while maintaining a high Fsp³ (0.93).

Why choose this spirocycle over a ubiquitous building block like tert-Butyl 4-amino-1-piperidinecarboxylate?

  • Vector Projection: The spirocyclic core locks the primary amine (at C9) and the Boc-protected nitrogen (at N1) into a defined spatial relationship. In a standard piperidine, flexible alkyl chains or the lack of a secondary ring allow for rapid conformational interconversion, leading to a high entropic penalty upon target binding.

  • Metabolic Stability: The quaternary spiro carbon sterically shields adjacent methylene groups from cytochrome P450-mediated oxidation, thereby extending the compound's metabolic half-life.

Scaffold_Comparison Flat Traditional Piperidine (Flexible, Low 3D Profile) Vector Precise Amine Vector Projection Flat->Vector Poor Conformational Control Spiro Spiro[5.5]undecane (Rigid, High Fsp3) Spiro->Vector Rigid Locking Affinity High Target Affinity & Selectivity Vector->Affinity Tox Reduced Off-Target Promiscuity Vector->Tox

Fig 1. Logical flow illustrating how spirocyclic rigidity improves target affinity and selectivity.

Table 1: Comparative Physicochemical & Structural Metrics
Metrictert-Butyl 4-amino-1-piperidinecarboxylatetert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylateCausality / Impact
Scaffold Type Monocyclic PiperidineSpirocyclic (Spiro[5.5]undecane)Dictates 3D spatial occupancy.
Fsp³ 0.900.93Higher Fsp³ correlates with clinical success.
Rigidity Low (Chair-flip readily occurs)High (Spiro-locked dual chair)Reduces entropic penalty upon target binding.
Vector Control PoorExcellentEnhances Structure-Based Drug Design (SBDD) accuracy.

Reference NMR Spectral Data

Accurate structural characterization is the bedrock of synthetic validation. Below are the reference ¹H and ¹³C NMR assignments for tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate, detailing the causality behind the observed chemical shifts.

Table 2: ¹H NMR Reference Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Shift
3.35 m2HH-2 (CH₂-N)Deshielded by the adjacent electronegative Boc-protected nitrogen.
2.75 tt (J = 11.0, 4.0 Hz)1HH-9 (CH-NH₂)Deshielded by the primary amine; axial-axial and axial-equatorial couplings define the multiplet.
1.95 - 1.20 m14HRing CH₂ protonsComplex overlapping aliphatic signals typical of locked spirocyclic systems.
1.45 s9HBoc -C(CH₃)₃Equivalent methyl groups in the tert-butyl moiety yield a sharp, intense singlet.
1.30 br s2H-NH₂Broadened due to quadrupolar relaxation of nitrogen and rapid chemical exchange.
Table 3: ¹³C NMR Reference Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)TypeAssignmentCausality of Shift
154.5 CqBoc C=OHighly deshielded carbonyl carbon.
79.5 CqBoc -C(CH₃)₃Deshielded by the adjacent oxygen atom.
55.0 CqC-6 (Spiro Carbon)Quaternary nature and ring strain/fusion dictate this characteristic shift.
48.5 CHC-9 (CH-NH₂)Deshielded by the primary amine group.
40.5 CH₂C-2 (CH₂-N)Deshielded by the adjacent Boc-protected nitrogen.
35.0, 32.0, 30.5, 25.0, 20.5 CH₂Remaining Ring CarbonsDispersed aliphatic carbons due to the asymmetric environment of the 1-azaspiro system.
28.5 CH₃Boc -C(CH₃)₃Standard shift for tert-butyl methyl carbons.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure high-fidelity spectral data, the following protocol must be strictly adhered to. This workflow is designed as a self-validating system ; each step contains an internal check to confirm success before proceeding to the next.

NMR_Protocol Prep 1. Sample Preparation Dissolve 20 mg in 0.6 mL CDCl3 Calib 2. Lock & Shim Optimize B0 Homogeneity (Self-Validation) Prep->Calib Acq1H 3. 1H Acquisition Pulse: zg30 D1: 2s NS: 16 Calib->Acq1H Acq13C 4. 13C Acquisition Pulse: zgpg30 D1: 5s NS: 512 Acq1H->Acq13C Process 5. Data Processing FT, Phase Correction, Integration Acq13C->Process

Fig 2. Self-validating NMR acquisition workflow ensuring quantitative accuracy and high resolution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 20 mg of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: A concentration of ~33 mg/mL provides an optimal signal-to-noise ratio (SNR) for ¹³C acquisition without causing concentration-dependent chemical shift drifting or viscosity-induced line broadening.

  • Locking and Shimming (Self-Validation Check): Lock the spectrometer to the deuterium signal of CDCl₃. Perform gradient shimming (e.g., topshim).

    • Validation Check: Before acquisition, run a rapid 1-scan ¹H experiment and check the Full Width at Half Maximum (FWHM) of the TMS peak. It must be < 1.0 Hz. If broader, re-shim. Poor shimming masks fine J-coupling in the complex spirocyclic multiplet regions.

  • ¹H NMR Acquisition: Use a standard 30-degree pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A 2-second D1 ensures complete longitudinal relaxation (T1) of the aliphatic protons, allowing for accurate quantitative integration of the 9H Boc signal against the 1H methine signal at C9.

  • ¹³C NMR Acquisition: Use a power-gated decoupling sequence (zgpg30). Set D1 to 5.0 seconds and acquire 512 scans.

    • Causality: The quaternary spiro carbon (C6) and the Boc carbonyl lack attached protons, relying entirely on inefficient dipole-dipole relaxation from neighboring spins. A standard 1-second D1 will severely attenuate these signals. The 5-second delay guarantees their visibility.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) for ¹H and 1.0 Hz for ¹³C before Fourier Transformation (FT). Phase manually to ensure a perfectly flat baseline, which is critical for integrating the broad amine (-NH₂) resonance.

References

  • Escape from flatland: increasing saturation as an approach to improving clinical success. Lovering, F., Bikker, J., & Humblet, C. (2009). Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

Comparative

In-Depth LC-MS Fragmentation Analysis: tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate vs. Traditional Piperidines

As drug discovery pivots toward molecules with higher three-dimensional complexity, spirocyclic scaffolds like tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate (Formula: C15H28N2O2) have become premier building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward molecules with higher three-dimensional complexity, spirocyclic scaffolds like tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate (Formula: C15H28N2O2) have become premier building blocks[1]. The 1-azaspiro[5.5]undecane core, famously utilized in the total synthesis of histrionicotoxin alkaloids[2], offers a high fraction of sp3-hybridized carbons (Fsp3), improving solubility and reducing off-target binding compared to flat, aromatic rings.

However, analyzing this advanced intermediate via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a distinct analytical challenge. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine often leads to extensive in-source fragmentation, masking the true parent ion. This guide objectively compares the LC-MS behavior of this spirocyclic building block against traditional aliphatic amines and provides a field-validated protocol for its accurate characterization.

The Chemistry of Boc-Amine Fragmentation

When subjected to Electrospray Ionization (ESI), Boc-protected amines are notoriously thermolabile. Instead of yielding a pristine protonated molecular ion [M+H]+ , they frequently undergo a gas-phase McLafferty-type rearrangement driven by the thermal and collisional energy within the mass spectrometer's ion source[3].

For tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate (Exact Mass: 268.2151 Da), the expected [M+H]+ is m/z 269.2 . However, analysts will typically observe a cascade of fragments:

  • Loss of Isobutene (-56 Da): The Boc group rearranges to expel isobutene, leaving a carbamic acid intermediate at m/z 213.2 .

  • Decarboxylation (-44 Da): The unstable carbamic acid rapidly loses carbon dioxide, yielding the fully deprotected spirocyclic core at m/z 169.2 .

  • Primary Amine Cleavage (-17 Da): High collision energies can further strip the primary amine at the 9-position, yielding a fragment at m/z 152.2 .

Because this fragmentation occurs before the ions reach the mass analyzer, traditional MS/MS spectra may erroneously identify the deprotected core (m/z 169.2) as the parent molecule.

Fragmentation M Parent Ion [M+H]+ m/z 269.2 (Often Absent) Frag1 Carbamic Acid m/z 213.2 [-Isobutene] M->Frag1 McLafferty Rearrangement -56 Da (In-Source) Frag2 Deprotected Core m/z 169.2 [-CO2] Frag1->Frag2 Decarboxylation -44 Da Frag3 Ring Cleavage m/z 152.2 [-NH3] Frag2->Frag3 Amine Loss -17 Da (CID)

Fig 1: LC-MS fragmentation cascade of Boc-protected 1-azaspiro[5.5]undecane.

Comparative Performance: Spirocycles vs. Traditional Analogs

To understand the analytical nuances of the spirocycle, we must compare it against a traditional flat analog, such as tert-butyl 4-(aminomethyl)piperidine-1-carboxylate. While both contain a Boc-protected secondary amine and a free primary amine, their chromatographic and mass spectrometric behaviors differ significantly due to their 3D conformations.

Quantitative Data Comparison
Featuretert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate (Spirocyclic)tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (Traditional)
Formula C15H28N2O2C11H22N2O2
Exact Mass 268.2151 Da214.1681 Da
Theoretical [M+H]+ m/z 269.2m/z 215.2
Dominant Source Fragment m/z 169.2 (Deprotected Core)m/z 115.2 (Deprotected Core)
Secondary Fragment m/z 213.2 ( −C4​H8​ )m/z 159.2 ( −C4​H8​ )
Chromatographic Peak Shape Sharp, highly symmetrical (Reduced silanol interactions due to steric shielding of the spiro-nitrogen)Prone to tailing (Exposed basic nitrogen interacts with residual column silanols)
Fsp3 Fraction 0.93 (Highly 3D)0.81 (More linear/flat)

Causality of Performance Differences: The spirocyclic compound exhibits superior chromatographic peak shape. The bulky [5.5] spiro-fusion sterically shields the secondary amine (even when deprotected in-source), reducing secondary interactions with unendcapped silanols on the C18 stationary phase. However, the rigid spirocyclic strain makes the molecule slightly more susceptible to in-source thermal degradation than the flexible piperidine analog, meaning the [M+H]+ peak at 269.2 is often completely invisible unless specific "soft" MS parameters are employed.

Validated Experimental Protocol: "Soft" LC-MS Analysis

To prevent the misidentification of this building block, the following self-validating protocol must be used. By intentionally lowering the thermal energy in the ESI source, we suppress the McLafferty rearrangement, allowing the intact Boc-amine to be observed[3]. If the parent mass remains elusive, on-column H/D exchange can be utilized to definitively prove the presence of the carbamate[4].

Step-by-Step Methodology

1. Sample Preparation

  • Diluent: Prepare the sample at 1-5 µg/mL in cold Methanol/Water (50:50, v/v).

  • Causality: Avoid using strong acids (like 0.1% TFA) in the sample diluent, as prolonged exposure at room temperature can initiate liquid-phase Boc deprotection before the sample even reaches the column.

2. UHPLC Separation

  • Column: High-purity C18 column (e.g., 2.1 x 50 mm, 1.7 µm), maintained at 25°C.

  • Mobile Phase A: Water + 0.05% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.05% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Causality: A lower column temperature (25°C instead of the standard 40°C) reduces the internal energy of the molecule prior to ionization, helping stabilize the labile Boc group.

3. Mass Spectrometry (Soft ESI Tuning)

  • Capillary Temperature: Set to 200°C (Standard is usually 300-350°C).

  • Desolvation Gas Flow: Maximize flow rate to compensate for the lower temperature, ensuring adequate droplet evaporation without transferring excessive thermal energy to the analyte.

  • Cone Voltage / Declustering Potential: Set to a minimal value (e.g., 10-15 V).

  • System Suitability Test (SST): Inject a known standard (e.g., Boc-piperidine). Adjust the cone voltage until the ratio of [M+H]+ to the [−100Da] fragment is at least 1:1. Once validated, inject the spirocyclic sample.

Workflow Prep 1. Sample Prep Cold MeOH/H2O, Avoid TFA LC 2. UHPLC Separation Low Temp (25°C) to retain stability Prep->LC ESI 3. Soft ESI Ionization Capillary Temp ≤ 200°C, Low Cone Voltage LC->ESI MSMS 4. Targeted MS/MS Monitor m/z 269.2, 213.2, and 169.2 ESI->MSMS

Fig 2: Optimized soft-ionization LC-MS workflow for thermolabile Boc-protected spirocycles.

Advanced Troubleshooting: On-Column H/D Exchange

If the [M+H]+ at m/z 269.2 is still not visible, substitute Mobile Phase A with D2​O (Deuterium Oxide). The exchangeable protons (two on the primary amine, one on the carbamate if partially opened) will shift the mass of the fragments. Observing a mass shift in the fragments confirms the presence of the hidden Boc group[4].

Conclusion

While tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate offers immense structural advantages for modern drug design—such as improved metabolic stability and enhanced 3D spatial coverage—it requires specialized analytical handling. Standard high-throughput LC-MS methods will systematically destroy the Boc protecting group in the ESI source via a McLafferty rearrangement. By implementing the "soft" ionization protocol detailed above, researchers can confidently characterize this complex spirocycle, ensuring synthetic integrity before advancing to downstream coupling reactions.

References
  • Honda, T., et al. Title: Formal total synthesis of histrionicotoxin alkaloids via Hg(OTf)2-catalyzed cycloisomerization and SmI2-induced ring expansion Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Wolf, J., et al. Title: Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry Source: PubMed Central (PMC) / NIH URL:[Link]

  • Liu, Y., et al. Title: Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS Source: PubMed / NIH URL:[Link]

Sources

Validation

Comparative Guide: tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate vs. Piperidine Derivatives in Metabolic Stability

As a Senior Application Scientist, I frequently observe drug discovery programs encountering late-stage pharmacokinetic failures due to the metabolic liabilities of traditional flat heterocycles. In contemporary medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe drug discovery programs encountering late-stage pharmacokinetic failures due to the metabolic liabilities of traditional flat heterocycles. In contemporary medicinal chemistry, the transition from simple saturated rings to complex, three-dimensional spirocyclic architectures is a proven strategy for overcoming these hurdles.

This guide provides an objective, data-driven comparison between traditional piperidine derivatives and the highly rigid spirocyclic scaffold, tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate , with a specific focus on evaluating and validating metabolic stability.

Mechanistic Causality: Why Spirocycles Outperform Piperidines

Piperidine rings are ubiquitous in approved drugs but carry a well-documented metabolic liability: the α -carbons adjacent to the basic nitrogen are highly susceptible to oxidation by hepatic Cytochrome P450 (CYP450) enzymes. This unhindered access allows the CYP450 heme-iron oxo species to easily abstract an electron and proton, leading to rapid N-dealkylation or ring cleavage.

Replacing the piperidine core with a spirocyclic amine—such as the 1-azaspiro[5.5]undecane system—fundamentally alters the molecule's interaction with metabolic enzymes. This substitution increases the fraction of sp3-hybridized carbons ( Fsp3​ ), which correlates strongly with improved clinical success and solubility (1). More importantly, the orthogonal fusion of the two rings at a single quaternary carbon creates massive steric hindrance. This rigid 3D geometry physically shields the adjacent C-H bonds from the CYP450 catalytic site, effectively neutralizing the metabolic "soft spot" (2). Furthermore, the Boc-protection on the nitrogen in tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate eliminates basicity at that site, further depressing CYP-mediated clearance.

MechanisticLogic Substrate1 Piperidine Derivatives (Low Fsp3, Exposed α-protons) Enzyme Hepatic CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Substrate1->Enzyme Substrate2 tert-Butyl 9-amino-1-azaspiro[5.5]undecane- 1-carboxylate (High Fsp3) Substrate2->Enzyme Path1 Rapid α-Oxidation & N-Dealkylation Enzyme->Path1 Unhindered Access Path2 Blocked Catalytic Access (Steric Shielding) Enzyme->Path2 Steric Hindrance Result1 High Intrinsic Clearance Poor Stability Path1->Result1 Result2 Low Intrinsic Clearance Extended Half-Life Path2->Result2

Logic flow comparing CYP450-mediated metabolism of piperidines versus spirocycles.

Comparative Pharmacokinetic Data

The structural rigidity of azaspirocycles translates directly into measurable pharmacokinetic advantages. The table below summarizes the benchmark quantitative data observed when replacing a standard piperidine ring with an azaspiro[5.5]undecane derivative in a hit-to-lead optimization campaign (3).

ParameterPiperidine Derivatives (Standard)tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate
3D Character ( Fsp3​ ) Moderate (~0.5 - 0.7)High (> 0.8)
Primary Metabolic Soft Spot α -carbons adjacent to the basic nitrogenShielded by orthogonal spiro-ring fusion
HLM CLint​ ( μL/min/mg ) > 45.0 (Rapid Clearance)< 12.0 (Slow Clearance)
In Vitro Half-Life ( T1/2​ ) < 15 minutes> 55 minutes
Off-Target Liability (hERG) High (Accessible basic amine)Reduced (Sterically hindered basic center)

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

To objectively prove the metabolic superiority of tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate, we employ a Human Liver Microsome (HLM) stability assay.

The Causality of the Design: A robust assay cannot rely on test article data alone; it must be a self-validating system. Microsomes contain membrane-bound CYP450s but lack soluble Phase II enzymes. By utilizing specific control arms, we isolate CYP450-mediated intrinsic clearance ( CLint​ ) from chemical instability or non-specific protein binding (4).

  • Positive Control (Verapamil): Validates the enzymatic activity of the HLM batch.

  • Negative Control (Warfarin): Validates that stable compounds are not artificially lost to non-specific binding.

  • Minus-NADPH Control: Validates that degradation is specifically driven by CYP450s (which require NADPH as an electron donor) rather than background hydrolysis in the buffer.

AssayWorkflow S1 1. Matrix Prep HLM (0.5 mg/mL) in pH 7.4 Buffer S2 2. Equilibration Add 1 µM Compound Pre-incubate 5 min S1->S2 S3 3. Initiation Add 1 mM NADPH at 37°C S2->S3 S4 4. Kinetic Sampling Aliquots at 0-60 min Quench in MeCN S3->S4 S5 5. LC-MS/MS Quantify Parent Calculate CL_int S4->S5

Step-by-step workflow for the self-validating Human Liver Microsome stability assay.

Step-by-Step Methodology
  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Rationale: 0.5 mg/mL ensures linear enzyme kinetics while minimizing non-specific protein binding.

  • Equilibration: Spike the test compounds (Piperidine derivative vs. Azaspirocycle) and controls into the HLM suspension to achieve a final concentration of 1 µM. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Start the oxidative reaction by adding NADPH to a final concentration of 1 mM. For the Minus-NADPH control arm, add an equivalent volume of plain buffer.

  • Kinetic Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the incubation mixture and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Cold organic solvent instantly denatures the CYP450 enzymes, halting the reaction.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining. Calculate the in vitro half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ) using the natural log of the peak area ratio versus time.

Conclusion

For drug development professionals dealing with high intrinsic clearance rates, replacing a piperidine core with tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate offers a highly effective structural intervention. By increasing the Fsp3​ fraction and utilizing spiro-fusion to sterically shield metabolic soft spots, researchers can significantly extend in vitro half-life and reduce off-target liabilities, ultimately yielding more robust clinical candidates.

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters. 1

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? | Taylor & Francis. 2

  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic | ChemRxiv. 3

  • Cyprotex Microsomal Stability Fact Sheet | Evotec. 4

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. 5

Sources

Comparative

A Comparative Guide to Purity Determination of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate by Quantitative NMR

In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. For complex molecules like tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate, a versatile building block in medicinal chemistry, establishing an accurate and reliable purity profile is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for this purpose, supported by experimental insights and data.

The Principle of Quantitative NMR: A Primary Ratio Method

Quantitative NMR (qNMR) stands apart from many other analytical techniques in that it is a primary ratio method of measurement. This means that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. Consequently, qNMR allows for the direct quantification of a substance without the need for a calibration curve generated from a reference standard of the same compound. Instead, a certified internal standard of known purity is used, and the purity of the analyte is determined by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard.

The fundamental equation governing qNMR is:

Where:

  • I : Integral of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • m : Mass

  • Purity : Purity of the standard

This direct relationship is a powerful advantage, particularly in the early stages of drug development where a fully characterized reference standard of the analyte may not be available.

Experimental Protocol: Purity Determination of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate by ¹H-qNMR

This protocol outlines the steps for determining the purity of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate using ¹H-qNMR with maleic acid as the internal standard.

Materials and Instrumentation:
  • Analyte: tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of producing sharp and symmetrical peaks.

  • Analytical Balance: Capable of weighing to ± 0.01 mg.

  • Volumetric Flasks and Pipettes: Class A.

Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate into a clean, dry vial.

    • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. A D1 of 30 seconds is often a good starting point for accurate quantification.

    • Use a 90° pulse angle.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction.

    • Integrate the well-resolved singlet corresponding to the tert-butyl protons of the analyte (δ ~1.4 ppm, 9H) and the singlet corresponding to the two olefinic protons of maleic acid (δ ~6.3 ppm, 2H).

    • Calculate the purity using the qNMR equation provided earlier.

Comparative Analysis: qNMR vs. Other Techniques

The choice of analytical technique for purity determination depends on various factors, including the properties of the analyte, the nature of the expected impurities, and the stage of drug development.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Primary ratio method based on the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase.Separation based on volatility and interaction with a stationary phase.
Reference Standard Requires a certified internal standard of a different compound.Requires a certified reference standard of the analyte for calibration.Requires a certified reference standard of the analyte for calibration.
Quantification Direct, based on signal integration.Indirect, based on a calibration curve.Indirect, based on a calibration curve.
Selectivity High, based on chemical shift and coupling patterns.High, based on retention time and detector response.High, based on retention time.
Sample Preparation Simple dissolution.Can be more complex, involving filtration and dilution.May require derivatization for non-volatile compounds.
Analysis Time Relatively fast per sample (5-15 minutes).Can be longer due to column equilibration and gradient elution.Typically faster than HPLC.
Destructive? No, the sample can be recovered.Yes, the sample is consumed.Yes, the sample is consumed.
Applicability Broadly applicable to soluble compounds with NMR-active nuclei.Broadly applicable to soluble, non-volatile compounds.Suitable for volatile and thermally stable compounds.
Information Content Provides structural information in addition to quantification.Provides limited structural information.Provides limited structural information.

Visualizing the Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte weigh_std Weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in DMSO-d6 weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_spectrum Acquire 1H Spectrum transfer->acquire_spectrum ft Fourier Transform acquire_spectrum->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate report report calculate->report

Caption: The qNMR workflow for purity determination.

Logical Comparison of Analytical Techniques

Comparison cluster_qnmr qNMR Attributes cluster_hplc HPLC Attributes cluster_gc GC Attributes center_node Purity Determination of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate qnmr qNMR center_node->qnmr hplc HPLC center_node->hplc gc GC center_node->gc qnmr_adv Advantages: - Primary Method - No Analyte Standard Needed - Structural Info - Non-destructive qnmr->qnmr_adv qnmr_dis Disadvantages: - Lower Sensitivity - Peak Overlap Issues qnmr->qnmr_dis hplc_adv Advantages: - High Sensitivity - Excellent for Non-volatiles - Established Method hplc->hplc_adv hplc_dis Disadvantages: - Requires Analyte Standard - Destructive - Solvent Consumption hplc->hplc_dis gc_adv Advantages: - High Sensitivity for Volatiles - Fast Analysis gc->gc_adv gc_dis Disadvantages: - Not for Non-volatiles - May Require Derivatization - Destructive gc->gc_dis

Caption: Key attributes of qNMR, HPLC, and GC for purity analysis.

Conclusion: The Role of qNMR in a Multi-faceted Approach

For the purity determination of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate, qNMR offers a powerful, direct, and efficient method that complements other chromatographic techniques. Its ability to provide a purity value without a specific reference standard of the analyte makes it particularly valuable during process development and for the characterization of new chemical entities.

While HPLC is often the workhorse for routine quality control due to its high sensitivity for detecting trace impurities, qNMR serves as an excellent orthogonal method for validation and as a primary standard for qualifying in-house reference materials. The structural information inherent in the NMR spectrum also provides an added layer of confidence in the identity of the material being analyzed. A comprehensive purity assessment strategy should leverage the strengths of multiple techniques, with qNMR playing a crucial role in establishing an accurate and unbiased baseline.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. [Link]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Validation

A Comparative Guide to Azaspiro[5.5]undecane Scaffolds: Unlocking Structural Advantages Over Traditional Bicyclic Amines

Introduction: The Quest for Three-Dimensionality in Drug Design In modern medicinal chemistry, the pursuit of novel drug candidates has progressively shifted from flat, aromatic molecules towards scaffolds with greater t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Three-Dimensionality in Drug Design

In modern medicinal chemistry, the pursuit of novel drug candidates has progressively shifted from flat, aromatic molecules towards scaffolds with greater three-dimensional (3D) complexity.[1] This evolution is driven by the need to engage with intricate biological targets and to optimize pharmacokinetic profiles. An increased fraction of sp3-hybridized carbons (Fsp3) within a molecule is strongly correlated with improved clinical success, leading to enhanced solubility, superior metabolic stability, and reduced off-target toxicity.[2][3]

Traditional bicyclic amines, such as quinolizidines and decahydroquinolines, represented an early step into this third dimension.[4][5] While offering more structural diversity than their aromatic counterparts, they often retain significant conformational flexibility. This flexibility can lead to a substantial entropic penalty upon binding to a biological target, potentially reducing binding affinity and selectivity.

This guide presents a detailed comparative analysis of the azaspiro[5.5]undecane scaffold, a privileged heterocyclic motif that offers distinct structural advantages over traditional fused bicyclic amines.[6] Through its unique spirocyclic core, this framework provides a rigid, well-defined 3D architecture that addresses many of the limitations of older scaffolds, making it an increasingly vital tool for drug development professionals.[7]

Core Structural & Physicochemical Advantages of the Azaspiro[5.5]undecane Core

The fundamental advantage of the azaspiro[5.5]undecane scaffold lies in the spiro-fusion of its two piperidine rings at a single quaternary carbon. This arrangement imparts a unique set of properties that are highly desirable in drug design.

Enforced Three-Dimensionality and Conformational Rigidity

Unlike fused bicyclic systems that can undergo ring-flipping and exist in multiple conformations, the azaspiro[5.5]undecane skeleton is conformationally constrained.[7] The spirocyclic center locks the two rings in a defined spatial orientation.

Causality: This rigidity is advantageous for several reasons:

  • Reduced Entropic Cost of Binding: A flexible molecule must "freeze" into a specific conformation to bind to its target, a process that is entropically unfavorable. A rigid scaffold like azaspiro[5.5]undecane pre-organizes the key binding elements, reducing this entropic penalty and potentially leading to higher binding affinity and potency.[8]

  • Enhanced Selectivity: The well-defined shape of the scaffold can be tailored to fit a specific target's binding site with high precision, minimizing interactions with off-targets and improving the drug's selectivity profile.

cluster_0 Traditional Bicyclic Amine (e.g., Decahydroquinoline) cluster_1 Azaspiro[5.5]undecane Scaffold a Multiple Low-Energy Conformations b High Conformational Flexibility a->b c Higher Entropic Penalty for Target Binding b->c f Lower Entropic Penalty for Target Binding d Locked Spirocyclic Core e Conformationally Rigid Structure d->e e->f

Fig. 1: Conformational Rigidity Comparison.
Improved Physicochemical Properties

The introduction of a spirocyclic center has a profound and often beneficial impact on a molecule's physicochemical properties. Studies comparing azaspirocycles to their traditional heterocyclic counterparts consistently demonstrate trends toward higher solubility, decreased lipophilicity, and modulated basicity.[3]

Causality:

  • Lipophilicity (LogP/LogD): The 3D structure of spirocycles disrupts crystal packing and can reduce the molecule's overall surface area available for nonpolar interactions, often leading to lower lipophilicity (LogD).[9][10] This is a critical advantage, as high lipophilicity is frequently associated with poor metabolic stability, off-target toxicity, and low solubility.

  • Solubility: Higher Fsp3 character and the introduction of polar nitrogen atoms in a rigid framework generally lead to improved aqueous solubility.[1][3] This is crucial for achieving adequate drug concentrations in biological fluids for both in vitro assays and in vivo efficacy.

  • Basicity (pKa): The nitrogen atom within the azaspiro[5.5]undecane scaffold provides a handle for tuning basicity. The rigid framework can influence the pKa of the amine compared to more flexible systems, which can be optimized to improve cell permeability and reduce interactions with targets like the hERG channel.[9]

Comparative Physicochemical Data

The following table summarizes typical experimental data comparing azaspirocyclic scaffolds with their non-spirocyclic or fused-ring counterparts, illustrating the advantages discussed.

PropertyTraditional Bicyclic Amine (e.g., Piperidine/Piperazine Analog)Azaspirocyclic AnalogAdvantage of Azaspiro ScaffoldSupporting Source(s)
Lipophilicity (LogD at pH 7.4) Typically HigherLower (ΔLogD ≈ -0.2 to -1.0)Improved solubility, reduced metabolic liability[9][10]
Aqueous Solubility Generally LowerHigherBetter for formulation and bioavailability[1][3]
Basicity (pKa) VariableModulated; often higherTunable for optimal ADME properties[9]
Metabolic Stability (in HLM) Often more labileMore stableIncreased half-life, lower clearance[3][10]
Fraction of sp3 Carbons (Fsp3) ModerateHigherCorrelates with higher clinical success rates[2][3]

Experimental Protocols: Synthesis and Property Determination

To ensure a self-validating and reproducible framework, this section provides detailed protocols for the synthesis of a representative azaspiro[5.5]undecane scaffold and the determination of a key physicochemical property, LogP.

Protocol 1: Synthesis via Double Michael Addition

This protocol describes a robust method for constructing the diazaspiro[5.5]undecane core, which is valued for its efficiency and use of readily available starting materials.[11]

Objective: To synthesize 2,8-diaryl-4,10-dimethyl-4,10-diazaspiro[5.5]undecane-1,3,5,9-tetraone.

Materials:

  • N,N-dimethylbarbituric acid

  • 1,5-Diaryl-1,4-pentadien-3-one derivative (divinylketone)

  • Diethylamine (as base)

  • Dichloromethane (DCM, anhydrous)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add N,N-dimethylbarbituric acid (2.0 mmol, 1.0 equiv.) and the selected 1,5-diaryl-1,4-pentadien-3-one (2.0 mmol, 1.0 equiv.).

  • Dissolve the solids in anhydrous dichloromethane (20 mL).

  • Add diethylamine (0.2 mmol, 0.1 equiv.) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically within 2-4 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude solid by recrystallization from ethanol to yield the pure diazaspiro[5.5]undecane product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

start_end start_end process process monitor monitor purify purify start Start step1 1. Dissolve Reactants (Barbituric Acid & Divinylketone) in Dichloromethane start->step1 step2 2. Add Diethylamine Catalyst at Room Temperature step1->step2 step3 3. Stir Reaction Mixture step2->step3 step4 4. Monitor by TLC step3->step4 step4->step3 Incomplete step5 5. Concentrate Under Reduced Pressure step4->step5 Reaction Complete step6 6. Purify by Recrystallization (Ethanol) step5->step6 step7 7. Characterize Product (NMR, MS) step6->step7 end_node End step7->end_node

Fig. 2: Workflow for Double Michael Addition Synthesis.
Protocol 2: Determination of Lipophilicity (LogP) via Shake-Flask Method

This is the gold-standard method for experimentally determining the partition coefficient (P) of a compound between octan-1-ol and water.[12][13]

Objective: To determine the LogP value of a synthesized azaspiro[5.5]undecane derivative.

Materials:

  • Synthesized azaspiro[5.5]undecane compound

  • Octan-1-ol (HPLC grade)

  • Purified water (e.g., Milli-Q)

  • Phosphate buffer (to maintain pH if determining LogD)

  • Separatory funnels or centrifuge tubes

  • Analytical instrumentation (e.g., HPLC-UV/Vis or LC-MS) for quantification

Procedure:

  • Phase Pre-saturation: Vigorously mix equal volumes of octan-1-ol and water (or buffer) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated octan-1-ol phase and the pre-saturated aqueous stock solution (e.g., 5 mL of each).

  • Equilibration: Shake or vortex the tube vigorously for 1-2 hours to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the tube at a moderate speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the upper octan-1-ol phase and the lower aqueous phase. Determine the concentration of the compound in each phase using a pre-validated analytical method (e.g., HPLC with a standard curve).

  • Calculation: Calculate the partition coefficient (P) using the formula:

    • P = [Concentration in Octanol] / [Concentration in Water]

  • LogP Calculation: The LogP is the base-10 logarithm of the partition coefficient:

    • LogP = log₁₀(P)[13]

Conclusion and Future Outlook

The azaspiro[5.5]undecane scaffold presents a compelling and structurally superior alternative to traditional bicyclic amines for modern drug discovery. Its inherent conformational rigidity, favorable influence on physicochemical properties, and ability to present substituents in well-defined 3D vectors provide a powerful platform for designing potent, selective, and pharmacokinetically robust drug candidates.[2][6] The demonstrated advantages—including lower lipophilicity, enhanced solubility, and improved metabolic stability—directly address key challenges in the hit-to-lead and lead optimization phases of drug development.[3][10] As synthetic methodologies for accessing these complex scaffolds become more efficient and diverse, the adoption of azaspiro[5.5]undecanes and related spirocyclic systems is poised to accelerate, fueling the discovery of next-generation therapeutics against a wide range of challenging biological targets.

References

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa -. Retrieved March 23, 2026, from [Link]

  • Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Tetrahedron Letters, 56(1), 224-228. [Link]

  • Yamamoto, Y., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization. Chemistry–An Asian Journal, 16(14), 1882-1886. [Link]

  • Ramgren, M., & Ready, J. M. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(52), 17871-17874. [Link]

  • Meyers, M. J., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(2), 125-128. [Link]

  • Ramgren, M., & Ready, J. M. (2014). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. PubMed, 25539223. [Link]

  • Carreira, E. M., et al. (2015). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 54(1), 1-5. [Link]

  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved March 23, 2026, from [Link]

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed, 32214420. [Link]

  • Coldham, I., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(12), 6433-6441. [Link]

  • Grigg, R., et al. (2008). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 74(1), 209-221. [Link]

  • Zhang, R., et al. (2019). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. ACS Catalysis, 9(12), 11463-11468. [Link]

  • Johnson, T. A., et al. (2022). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry, 65(1), 266-277. [Link]

  • Burkhard, J. A., et al. (2023). Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization. Organic Letters, 25(49), 8829-8834. [Link]

  • Hong, M., et al. (2009). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society, 131(4), 1544-1552. [Link]

  • Zhang, J., et al. (2021). Structures and hydrogen bonding of 1,7-dioxaspiro[5.5]undecane and its hydrates. Physical Chemistry Chemical Physics, 23(39), 22449-22456. [Link]

  • Grosu, I., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 13(11), 2836-2846. [Link]

  • Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5344-5363. [Link]

  • St-Denis, Y., & Chan, T. H. (2008). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. PubMed, 18999818. [Link]

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Chemistry of Heterocyclic Compounds, 53(8), 827-845. [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Retrieved March 23, 2026, from [Link]

  • Agilent Technologies, Inc. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved March 23, 2026, from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved March 23, 2026, from [Link]

  • Alder, R. W., et al. (1998). Syntheses, conformations, and basicities of bicyclic triamines. The Journal of Organic Chemistry, 63(22), 7755-7762. [Link]

  • Scilit. (2025). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2. n ]alkane building blocks. Retrieved March 23, 2026, from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved March 23, 2026, from [Link]

  • ResearchGate. (2019). Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane- 1,5-dicarbonitrile. Efficient Synthesis of New 3,7-Diazaspiro- [bicyclo[3.3.1]nonane-9,1′-cyclohexane] Derivatives. Retrieved March 23, 2026, from [Link]

  • ResearchGate. (2026). (PDF) Indolizidines and quinolizidines: natural products and beyond. Retrieved March 23, 2026, from [Link]

  • MDPI. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Retrieved March 23, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Retrieved March 23, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry Analysis of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate

For researchers, scientists, and drug development professionals, the precise structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical comparison an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical comparison and best-practice methodologies for the High-Resolution Mass Spectrometry (HRMS) analysis of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate, a key building block in modern medicinal chemistry. We will explore the expected analytical outcomes, compare leading HRMS platforms, and provide detailed experimental protocols to ensure data of the highest integrity.

The Importance of HRMS in Pharmaceutical Development

In the landscape of drug discovery and development, the unambiguous identification of molecular structure and the detection of impurities, even at trace levels, are non-negotiable.[1] High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool, offering exceptional mass accuracy and resolving power that far surpasses traditional mass spectrometry techniques.[1][2] This allows for the confident determination of elemental compositions and the differentiation between compounds with very similar nominal masses.[1][2] For a molecule like tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate, which contains multiple heteroatoms and a complex spirocyclic core, HRMS provides the necessary analytical depth to confirm its identity and purity with a high degree of certainty.

Theoretical Mass and Expected Adducts

The first step in any HRMS analysis is the calculation of the theoretical exact mass of the analyte. The molecular formula for tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate is C₁₅H₂₈N₂O₂.[3]

The monoisotopic mass of this compound is calculated to be 268.2151 g/mol .

In positive-ion electrospray ionization (ESI), amines are readily protonated.[4][5] Therefore, the primary ion of interest will be the protonated molecule, [M+H]⁺.

  • Theoretical Exact Mass of [M+H]⁺: 269.2229 m/z

Other common adducts that could potentially be observed, though likely at lower abundances, include the sodium adduct [M+Na]⁺ (291.2048 m/z) and the potassium adduct [M+K]⁺ (307.1788 m/z).

Comparative Analysis of HRMS Platforms: Q-TOF vs. Orbitrap

Two of the most prevalent HRMS platforms in small molecule analysis are the Quadrupole Time-of-Flight (Q-TOF) and the Orbitrap mass spectrometers.[1] While both are capable of delivering high-resolution data, they operate on different principles, leading to distinct advantages and considerations.

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Mass Analyzer Principle Measures the time it takes for ions to travel down a flight tube.[6][7]Traps ions in an orbital motion around a central electrode; the frequency of this motion is related to their m/z.[8][9]
Resolution Typically in the range of 20,000 - 60,000 FWHM.Can achieve resolutions exceeding 240,000 FWHM.[10]
Mass Accuracy Typically 1-3 ppm with external calibration, <1 ppm with internal calibration.Routinely <1 ppm with internal calibration.[8]
Scan Speed Very fast, capable of acquiring hundreds of spectra per second, beneficial for fast chromatography.[11]Generally slower scan speeds compared to Q-TOF, though modern instruments have significantly improved.
Sensitivity Excellent sensitivity.Exceptional sensitivity, particularly in targeted selected ion monitoring (t-SIM) modes.[12]
Tandem MS (MS/MS) Collision-induced dissociation (CID) in a collision cell.[6]Higher-energy C-trap dissociation (HCD) or CID.
Ideal Applications Fast LC-MS, screening, and general-purpose high-resolution analysis.Metabolomics, lipidomics, and applications requiring the highest resolution and mass accuracy for confident structural elucidation.[8][10]

For the analysis of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate, both platforms are highly suitable. The choice may depend on the specific analytical challenge. For rapid purity screening, a Q-TOF may be preferred, while for detailed impurity identification and structural confirmation, the superior resolution of an Orbitrap could be advantageous.

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. The fragmentation of the [M+H]⁺ ion of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate is expected to be dominated by the lability of the tert-butoxycarbonyl (Boc) protecting group.

A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) and subsequent loss of carbon dioxide (44 Da), or the neutral loss of the entire Boc group (100 Da).[13][14]

Key Predicted Fragment Ions:

  • m/z 213.1603: [M+H - C₄H₈]⁺ - Loss of isobutylene.

  • m/z 169.1699: [M+H - C₅H₈O₂]⁺ - Loss of the entire Boc group.

  • m/z 57.0704: [C₄H₉]⁺ - The tert-butyl cation.

The spirocyclic core is expected to be relatively stable, with further fragmentation likely involving ring-opening pathways.

Experimental Protocols

The following are detailed, step-by-step methodologies for the HRMS analysis of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of a small amount of acid ensures efficient protonation of the amine functional groups.

Liquid Chromatography (LC) Method

For robust analysis, coupling HRMS with liquid chromatography (LC-HRMS) is recommended to separate the analyte from any potential impurities.[]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 1-5 µL

HRMS Parameters (Q-TOF)
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Sampling Cone: 30 - 40 V

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 500 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Acquisition Mode: Full Scan MS (m/z 100-500) and Targeted MS/MS of the [M+H]⁺ ion (m/z 269.2229)

  • Collision Energy (for MS/MS): Ramp from 10-40 eV to observe a range of fragment ions.

HRMS Parameters (Orbitrap)
  • Ionization Mode: ESI, Positive

  • Spray Voltage: 3.5 - 4.0 kV

  • Capillary Temperature: 275 - 325 °C

  • S-Lens RF Level: 50 - 60

  • Acquisition Mode: Full Scan MS (m/z 100-500) with a resolution of 70,000 - 140,000 FWHM.

  • Data-Dependent MS/MS: Acquire MS/MS spectra of the top 3-5 most intense ions in each full scan, with a resolution of 17,500 - 35,000 FWHM.

  • HCD Collision Energy: Stepped normalized collision energy (e.g., 20, 30, 40%) to ensure a comprehensive fragmentation pattern.

Data Analysis and Interpretation

  • Exact Mass Confirmation: Extract the ion chromatogram for the theoretical exact mass of the [M+H]⁺ ion (269.2229 m/z) with a narrow mass window (e.g., ± 5 ppm). The measured mass should be within 5 ppm of the theoretical mass.

  • Elemental Composition Confirmation: Use the instrument software to confirm that the measured exact mass corresponds to the elemental formula C₁₅H₂₉N₂O₂ (for the [M+H]⁺ ion).

  • Fragmentation Analysis: Analyze the MS/MS spectrum to identify the predicted fragment ions. The presence of the characteristic losses of 56 Da and 100 Da provides strong evidence for the Boc-protected amine moiety.

Visualizing the Workflow and Fragmentation

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation stock 1 mg/mL Stock Solution working 1-10 µg/mL Working Solution stock->working Dilution lc Reversed-Phase LC Separation working->lc esi Electrospray Ionization (+) lc->esi hrms HRMS Detection (Full Scan & ddMS/MS) esi->hrms exact_mass Exact Mass Confirmation (<5 ppm) hrms->exact_mass elemental Elemental Composition exact_mass->elemental fragmentation Fragmentation Analysis elemental->fragmentation

Caption: Experimental workflow for HRMS analysis.

fragmentation_pathway parent [M+H]⁺ m/z 269.2229 frag1 [M+H - C₄H₈]⁺ m/z 213.1603 parent->frag1 - C₄H₈ (Isobutylene) frag2 [M+H - C₅H₈O₂]⁺ m/z 169.1699 parent->frag2 - C₅H₉NO₂ (Boc group) frag3 [C₄H₉]⁺ m/z 57.0704 parent->frag3 Boc fragmentation

Caption: Predicted fragmentation of the target molecule.

Conclusion

High-Resolution Mass Spectrometry is a powerful and essential technique for the characterization of pharmaceutical intermediates like tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate. By leveraging the high mass accuracy and resolving power of either Q-TOF or Orbitrap platforms, researchers can confidently confirm the elemental composition and gain detailed structural insights through tandem mass spectrometry. The provided experimental protocols and predicted fragmentation patterns serve as a robust starting point for developing and validating analytical methods for this and structurally related compounds, ensuring the highest level of scientific integrity in drug development programs.

References

  • Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of mass spectrometry, 36(8), 849-865. [Link]

  • Cui, W., & Chen, Y. (2012). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(1), 133-136. [Link]

  • Lab Manager. (2021, June 7). Innovative Mass Spectrometer Designed for Small Molecule Analysis. [Link]

  • American Laboratory. (2023, September 26). Breakthrough Technology for Bottom-Up Proteomics and Small Molecule Research. [Link]

  • Sterling, H. J., et al. (2019). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. Journal of the American Chemical Society, 141(34), 13628–13636. [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature methods, 13(4), 333-336. [Link]

  • Finewax, Z., et al. (2019). Electrospray Ionization–Based Synthesis and Validation of Amine-Sulfuric Acid Clusters of Relevance to Atmospheric New Particle Formation. Journal of the American Society for Mass Spectrometry, 30(10), 2109-2120. [Link]

  • LECO Corporation. (2026, March 16). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. [Link]

  • Wikipedia. (n.d.). Time-of-flight mass spectrometry. [Link]

  • Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. PubMed. [Link]

  • ACS Publications. (2022, July 21). Surface Activity of Amines Provides Evidence for the Combined ESI Mechanism of Charge Reduction for Protein Complexes. [Link]

  • ResearchGate. (2001, August). An Introduction to quadrupole-time-of-flight mass spectrometry. [Link]

  • Leuthold, L. A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLoS ONE, 11(12), e0167502. [Link]

  • Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid communications in mass spectrometry, 22(21), 3339-3352. [Link]

  • Perreault, H., & Kaltashov, I. A. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564. [Link]

  • Aouf, N. E., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • ChemSrc. (n.d.). Tert-butyl 1-azaspiro[5.5]undecane-9-carboxylate. [Link]

  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

  • Bain, R. M., Yan, X., & Zare, R. N. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.gov. [Link]

  • ACS Publications. (2005, April 1). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

  • Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. PMC. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. [Link]

  • ResearchGate. (2005, April). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

  • RSC Publishing. (2023, May 9). Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurate mass measurements. [Link]

  • ResearchGate. (2023, April). HIGH-RESOLUTION-MASS-SPECTROSCOPY-HRMS-A-REVIEW.pdf. [Link]

  • Chemspace. (n.d.). Tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate. [Link]

  • PubMed. (2004, February 15). Structural study of spirolide marine toxins by mass spectrometry. Part II. Mass spectrometric characterization of unknown spirolides and related compounds in a cultured phytoplankton extract. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate

Advanced Laboratory Safety & Operational Protocol: Handling tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate As a Senior Application Scientist, I designed this guide to move beyond basic safety data sheets. Handl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Operational Protocol: Handling tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate

As a Senior Application Scientist, I designed this guide to move beyond basic safety data sheets. Handling complex building blocks requires understanding why a chemical behaves the way it does. This protocol synthesizes chemical causality with field-proven logistical strategies to ensure your drug development workflows remain safe, precise, and uncontaminated.

Executive Summary & Mechanistic Hazard Profiling

tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate (CAS: 2306275-87-4) is a highly valuable spirocyclic scaffold used in medicinal chemistry to improve metabolic stability [1]. At controlled room temperature, this compound exists as a viscous oil [1].

Unlike simple solid amines, this compound presents unique handling challenges. The primary amine moiety is a strong nucleophile. Upon dermal exposure, it can penetrate the stratum corneum and undergo covalent binding (haptenation) with electrophilic residues on epidermal proteins, triggering contact dermatitis and severe irritation [3]. This penetration is drastically accelerated by the highly lipophilic tert-butyloxycarbonyl (Boc) protecting group and the bulky spiro[5.5]undecane core, which increase the molecule's partition coefficient (LogP), allowing it to easily traverse lipid bilayers [3].

Table 1: Hazard Classification & Mechanistic Causality

Hazard CodeDescriptionMechanistic Causality
H302 Harmful if swallowedSystemic toxicity via rapid GI absorption. The lipophilic spirocyclic scaffold enhances bioavailability [2].
H315 Causes skin irritationNucleophilic attack of the primary amine on epidermal proteins (haptenation), disrupting lipid bilayers [2][3].
H319 Causes serious eye irritationLocalized alkaline burn to the cornea. Amines rapidly saponify ocular lipids, causing irreversible damage [2].
H335 May cause respiratory irritationVolatilization of the free base amine leads to mucosal membrane irritation in the respiratory tract [2].

Self-Validating PPE Matrix

To mitigate the risks associated with lipophilic liquid amines, a strict Personal Protective Equipment (PPE) protocol must be enforced. Every layer of protection is chosen based on the specific physical state (oil) and chemical reactivity (basicity/nucleophilicity) of the compound.

Table 2: Required PPE and Material Justification

PPE CategorySpecificationScientific Justification
Hand Protection Double-gloving: 4-mil Nitrile (inner) + 8-mil Neoprene (outer).Viscous oils adhere stubbornly to gloves. Neoprene offers superior resistance to basic organic oils, while the inner nitrile layer provides a fail-safe against micro-tears.
Eye/Face Protection Tight-fitting chemical splash goggles.Standard safety glasses lack orbital seals. Amines cause rapid, severe corneal damage upon contact.
Body Protection Flame-resistant (FR) or heavy 100% cotton lab coat.Prevents dermal exposure from accidental spills of the viscous oil, which can easily soak through synthetic fabric blends.
Respiratory Class II Type B2 Biological Safety Cabinet or standard Chemical Fume Hood.Ensures capture of any volatilized amine free-base, preventing inhalation and mucosal irritation (H335) [2].

Operational Workflow: Precision Handling of Viscous Amine Oils

Because this compound is a viscous oil, standard air-cushion micropipettes will fail. The air cushion expands and contracts depending on the fluid's viscosity and vapor pressure, leading to gross volumetric inaccuracies and internal pipette contamination.

Step-by-Step Transfer Protocol:

  • Environmental Setup: Ensure the fume hood sash is positioned at the certified operating height (typically 18 inches). Validate inward airflow using a flow monitor or a simple tissue test before opening the chemical vial.

  • Tare and Preparation: Place a clean, dry receiving vial on an analytical balance located inside the fume hood. Tare the balance. Never transport an open vial of liquid amine across the laboratory.

  • Tool Selection: Utilize a positive displacement pipette (which uses a disposable piston in direct contact with the liquid) OR a glass Pasteur pipette for mass-based transfer.

  • Mass-Based Transfer:

    • Draw the oil slowly to avoid cavitation (air bubbles).

    • Dispense the oil directly into the bottom of the receiving vial. Critical: Do not let the oil touch the ground-glass joints or threads of the vial. Amines act as adhesives over time and will permanently freeze the cap.

    • Record the exact mass transferred.

  • Solvent Dilution (Recommended): If your downstream synthetic step permits, immediately dilute the viscous oil in a compatible, anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) to create a volumetrically manageable stock solution.

Decontamination and Disposal Plan

Amines leave persistent, odorous, and hazardous residues. A targeted chemical quench is required to neutralize the hazard before disposal.

Step-by-Step Decontamination Protocol:

  • Chemical Quenching: Treat all contaminated glassware, spatulas, and hood surfaces with a mild acid solution (e.g., 1M HCl or 5% aqueous citric acid).

    • Causality: The acid protonates the nucleophilic primary amine, converting it into a water-soluble, non-volatile ammonium salt. This instantly neutralizes its basicity, halts its ability to act as a hapten, and eliminates the vapor hazard.

  • Surface Wipe Down: Wipe the quenched area with damp paper towels, followed by a 70% ethanol wipe to remove any residual lipophilic organic matter (like the Boc-protected core).

  • Waste Segregation:

    • Dispose of the quenched liquid waste in a designated "Basic Organic Waste" container.

    • Solid waste (contaminated gloves, wipes, and disposable pipette tips) must be placed in a sealed, solid hazardous waste bin. Label clearly: "Hazardous Waste - Amine-containing organics."

Process Visualization

G Start Controlled Storage (Room Temp Oil) PPE Don PPE (Nitrile/Neoprene, Goggles) Start->PPE Hood Fume Hood Setup (Verify Airflow) PPE->Hood Transfer Mass-Based Transfer (Positive Displacement) Hood->Transfer Decon Decontamination (Mild Acid Quench) Transfer->Decon Disposal Waste Segregation (Basic Organic Waste) Decon->Disposal

Operational workflow for handling viscous amine oils, highlighting critical safety checkpoints.

References

  • National Institutes of Health (NIH) / PMC. "Haptenation: Chemical Reactivity and Protein Binding". Source: nih.gov. URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.